NVP-TAE 684
Description
Properties
IUPAC Name |
5-chloro-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40ClN7O3S/c1-21(2)42(39,40)28-8-6-5-7-26(28)33-29-24(31)20-32-30(35-29)34-25-10-9-23(19-27(25)41-4)37-13-11-22(12-14-37)38-17-15-36(3)16-18-38/h5-10,19-22H,11-18H2,1-4H3,(H2,32,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWUGDVOUVUTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227001 | |
| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761439-42-3 | |
| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=761439-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TAE-684 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761439423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAE-684 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1713MN4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NVP-TAE 684 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of NVP-TAE684
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-TAE684 is a potent and highly selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It was developed to target cancers driven by aberrant ALK activity, most notably Anaplastic Large-Cell Lymphoma (ALCL) characterized by the NPM-ALK fusion protein.[1][4][5] Constitutive activation of the ALK fusion protein is a primary oncogenic driver in these malignancies, promoting cell survival and proliferation.[1][4] This guide details the core mechanism of action of NVP-TAE684, its effects on cellular signaling, and the experimental methodologies used to characterize its function.
Core Mechanism of Action: Direct ALK Inhibition
NVP-TAE684 functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK. This binding action prevents the autophosphorylation and subsequent activation of ALK.[6] The inhibition is rapid and sustained, effectively shutting down the catalytic activity of the ALK kinase.[1][6] This leads to a direct blockade of the oncogenic signals driven by constitutively active ALK fusion proteins such as NPM-ALK and EML4-ALK.[1][2][7]
Inhibition of Downstream Signaling Pathways
The therapeutic effects of NVP-TAE684 are a direct consequence of inhibiting ALK and its downstream signaling cascades. The key pathways affected are crucial for cell growth, proliferation, and survival.
-
STAT Pathway : ALK activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][6] These transcription factors play a critical role in mediating the oncogenic effects of NPM-ALK. NVP-TAE684 treatment leads to a dose-dependent inhibition of STAT3 and STAT5 phosphorylation.[2][6]
-
PI3K/AKT Pathway : The Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and metabolism, is another downstream target. NVP-TAE684 treatment suppresses the phosphorylation of AKT, thereby inactivating this pro-survival pathway.[2][8][9]
-
RAS/MEK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, involving ERK1/2, is also activated by ALK and contributes to cell proliferation. Inhibition of ALK by NVP-TAE684 results in a significant reduction of ERK phosphorylation.[2][6][8]
The simultaneous inhibition of these critical pathways culminates in the potent anti-tumor activity of NVP-TAE684.
Cellular Consequences
The inhibition of pro-survival and proliferative signaling by NVP-TAE684 manifests in distinct cellular outcomes:
-
Cell Cycle Arrest : Treatment with NVP-TAE684 induces cell cycle arrest, although the specific phase can vary by cell type. In ALCL and Ba/F3 NPM-ALK cells, a G1 phase arrest is observed.[2][7][10] In contrast, studies on pancreatic adenocarcinoma cells have shown an accumulation of cells in the G2/M phase.[8][9]
-
Induction of Apoptosis : By blocking critical survival signals from pathways like PI3K/AKT, NVP-TAE684 effectively induces programmed cell death, or apoptosis, in ALK-dependent cancer cells.[1][2][6][8] This is a primary mechanism for its tumor regression capabilities.
-
Biomarker Modulation : NVP-TAE684 treatment leads to the down-regulation of CD30 expression, a characteristic cell surface marker of ALCL. This suggests CD30 could serve as a pharmacodynamic biomarker to monitor the therapeutic inhibition of NPM-ALK activity in vivo.[1][6][10]
Quantitative Data Presentation
The potency and selectivity of NVP-TAE684 have been quantified across various cell lines and kinase assays.
Table 1: In Vitro Potency of NVP-TAE684 in ALK-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | ALK Fusion/Mutation | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2 | [2] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-5 | [7] |
| Ba/F3 | Pro-B Cell Line (Engineered) | NPM-ALK | 3 | [2][7] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Potent activity noted |[2] |
Table 2: Kinase Selectivity Profile of NVP-TAE684
| Kinase | IC₅₀ (nM) | Selectivity (Fold vs. ALK) | Reference(s) |
|---|---|---|---|
| ALK | 2-10 | 1x | [1][2][7] |
| InsR (Insulin Receptor) | ~10-20 | ~5-10x less sensitive | [6] |
| IGF1R | Similar to InsR | ~5-10x less sensitive |[6] |
Table 3: IC₅₀ Values of NVP-TAE684 in Human Pancreatic Adenocarcinoma Cell Lines
| Cell Line | IC₅₀ (µM) | Reference(s) |
|---|---|---|
| MIA PaCa-2 | 0.29 | [8][9] |
| BxPC-3 | 0.25 | [8][9] |
| CFPAC-1 | 0.44 | [8][9] |
| Colo-357 | 0.66 | [8][9] |
| AsPC-1 | 0.85 | [8][9] |
| Panc-1 | 0.81 | [8][9] |
Mechanisms of Resistance
As with other targeted therapies, resistance to NVP-TAE684 can emerge. Studies have shown that specific secondary mutations within the ALK kinase domain can reduce the inhibitor's efficacy. For instance, the I1171N substitution confers cross-resistance to NVP-TAE684 and other ALK inhibitors.[11] Conversely, cells with the L1196Q mutation, which confers resistance to crizotinib, remain sensitive to NVP-TAE684.[11] This highlights the differential sensitivity profiles of various ALK inhibitors against emergent resistance mutations.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agscientific.com [agscientific.com]
- 4. pnas.org [pnas.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pnas.org [pnas.org]
- 11. Crizotinib-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-TAE684: A Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary
NVP-TAE684 is a small molecule inhibitor that has demonstrated high potency and selectivity for Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of several cancers.[1][2][3] This technical guide provides a comprehensive overview of NVP-TAE684, focusing on its primary target, mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, signal transduction, and drug discovery.
Primary Target and Mechanism of Action
The primary molecular target of NVP-TAE684 is the Anaplastic Lymphoma Kinase (ALK).[1][2][3] In many cancer types, particularly anaplastic large-cell lymphoma (ALCL), ALK is constitutively activated due to a chromosomal translocation that results in the formation of a fusion protein, most commonly Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK).[1] This fusion event leads to ligand-independent dimerization and autophosphorylation of the ALK kinase domain, triggering a cascade of downstream signaling pathways that promote cell proliferation, survival, and transformation.
NVP-TAE684 exerts its inhibitory effect by binding to the ATP-binding pocket of the ALK kinase domain. This competitive inhibition prevents the autophosphorylation of ALK, thereby blocking the initiation of downstream signaling cascades.[1] Studies have shown that treatment with NVP-TAE684 leads to a rapid and sustained decrease in the phosphorylation of ALK and its key downstream effectors.[1]
The inhibition of ALK by NVP-TAE684 has been shown to suppress three major signaling pathways:
-
STAT3 Pathway: NVP-TAE684 treatment leads to a dose-dependent reduction in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3]
-
PI3K/AKT Pathway: The inhibitor effectively suppresses the phosphorylation of AKT, a key component of the Phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival.
-
RAS/RAF/MAPK Pathway: NVP-TAE684 also leads to a decrease in the phosphorylation of ERK1/2, a central kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway that regulates cell proliferation and differentiation.
The collective inhibition of these pathways ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in ALK-dependent cancer cells.[1][2]
Quantitative Data
The potency and selectivity of NVP-TAE684 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and kinase selectivity data.
Table 1: IC50 Values of NVP-TAE684 in Various Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | 2-5 | [2] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | 2-5 | [2] |
| Ba/F3 NPM-ALK | Pro-B Cell Line (Engineered) | NPM-ALK positive | 3 | [2] |
| AsPC-1 | Pancreatic Adenocarcinoma | Not specified | 850 ± 5 | [4] |
| Panc-1 | Pancreatic Adenocarcinoma | Not specified | 810 ± 10 | [4] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | Not specified | 290 ± 2 | [4] |
| Capan-1 | Pancreatic Adenocarcinoma | Not specified | 860 ± 12 | [4] |
| CFPAC-1 | Pancreatic Adenocarcinoma | Not specified | 440 ± 7 | [4] |
| Colo-357 | Pancreatic Adenocarcinoma | Not specified | 660 ± 9 | [4] |
| BxPC-3 | Pancreatic Adenocarcinoma | Not specified | 250 ± 6 | [4] |
Table 2: Kinase Selectivity Profile of NVP-TAE684
| Kinase | IC50 (nM) | Fold Selectivity vs. ALK | Reference |
| ALK | 3 | 1 | [1] |
| InsR | >1000 (cellular assay) | >333 | [1] |
| Other Kinases (Panel of 35) | 500 - 3000 | 167 - 1000 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of NVP-TAE684.
Cell Proliferation Assay (MTT or Luciferase-based)
This assay is used to determine the concentration of NVP-TAE684 that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., Karpas-299, SU-DHL-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear or white-walled microplates
-
NVP-TAE684 stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luciferase-based viability reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader (absorbance for MTT, luminescence for luciferase)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of NVP-TAE684 in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NVP-TAE684. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
For Luciferase Assay: Add a volume of the luciferase reagent equal to the volume of the cell culture medium in each well. Mix and incubate for 5-10 minutes. Read the luminescence.
-
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log concentration of NVP-TAE684 and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis for ALK Phosphorylation
This method is used to assess the inhibitory effect of NVP-TAE684 on the autophosphorylation of ALK and its downstream signaling proteins.
Materials:
-
Cancer cell lines expressing ALK (e.g., Karpas-299)
-
NVP-TAE684
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-STAT3, anti-total STAT3, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of NVP-TAE684 for a specified time (e.g., 4 hours). Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by NVP-TAE684.
Materials:
-
Cancer cell lines
-
NVP-TAE684
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with NVP-TAE684 at the desired concentrations for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells (including any floating cells in the supernatant). Wash the cells with cold PBS and resuspend them in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use unstained, Annexin V-FITC only, and PI only controls for setting up the compensation and gates.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
ALK Signaling Pathway Inhibition by NVP-TAE684
Caption: NVP-TAE684 inhibits NPM-ALK, blocking downstream signaling pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of NVP-TAE684.
Western Blot Experimental Workflow
Caption: Workflow for Western Blot analysis of ALK inhibition.
Conclusion
NVP-TAE684 is a well-characterized, potent, and selective inhibitor of ALK, with significant preclinical activity against ALK-driven cancers. Its mechanism of action, involving the direct inhibition of ALK autophosphorylation and the subsequent blockade of key downstream signaling pathways, provides a strong rationale for its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research into the biological effects of NVP-TAE684 and the development of novel ALK-targeted therapies.
References
NVP-TAE684: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-TAE684 is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Its discovery marked a significant advancement in the targeted therapy of ALK-driven malignancies, particularly Anaplastic Large Cell Lymphoma (ALCL). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of NVP-TAE684. It includes a summary of its inhibitory activity, detailed experimental protocols for key biological assays, and visualizations of its mechanism of action and synthetic pathway.
Discovery and Rationale
NVP-TAE684 was identified through a high-throughput screening campaign aimed at discovering inhibitors of the constitutively active NPM-ALK fusion protein, a key oncogenic driver in a subset of ALCL.[1][2] The primary goal was to develop a highly potent and selective inhibitor that could effectively block the kinase activity of ALK, thereby inhibiting the proliferation and survival of ALK-dependent cancer cells. NVP-TAE684 emerged as a lead compound due to its exceptional potency, with IC50 values in the low nanomolar range against ALCL-derived cell lines.[3][4][5][6]
Chemical Synthesis
The chemical synthesis of NVP-TAE684, with the IUPAC name 5-Chloro-N4-[2-(isopropylsulfonyl)phenyl]-N2-{2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl}-2,4-pyrimidinediamine, involves a multi-step process. While a detailed, step-by-step protocol from a single source is not publicly available, a plausible synthetic route can be constructed based on the synthesis of structurally similar 2,4-diaminopyrimidine derivatives. The key steps likely involve the sequential substitution of a di-chlorinated pyrimidine core.
A proposed workflow for the synthesis is outlined below:
Caption: Proposed synthetic workflow for NVP-TAE684.
Biological Activity and Selectivity
NVP-TAE684 exhibits potent inhibitory activity against the NPM-ALK fusion protein and other ALK variants. Its efficacy has been demonstrated in both enzymatic and cell-based assays.
In Vitro Inhibitory Activity
The inhibitory potency of NVP-TAE684 against various cancer cell lines is summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 2 - 5 | [6] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 2 - 10 | [2][3][4] |
| Ba/F3 NPM-ALK | Murine Pro-B cells (transfected) | 3 | [4] |
| AsPC-1 | Pancreatic Adenocarcinoma | 0.85 µM (850 nM) | [7] |
| Panc-1 | Pancreatic Adenocarcinoma | 0.81 µM (810 nM) | [7] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.29 µM (290 nM) | [7] |
| Capan-1 | Pancreatic Adenocarcinoma | 0.86 µM (860 nM) | [7] |
| CFPAC-1 | Pancreatic Adenocarcinoma | 0.44 µM (440 nM) | [7] |
| Colo-357 | Pancreatic Adenocarcinoma | 0.66 µM (660 nM) | [7] |
| BxPC-3 | Pancreatic Adenocarcinoma | 0.25 µM (250 nM) | [7] |
Kinase Selectivity
Mechanism of Action: Signaling Pathway Inhibition
NVP-TAE684 exerts its anti-cancer effects by inhibiting the autophosphorylation of the NPM-ALK fusion protein, which in turn blocks its downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
The key signaling pathways inhibited by NVP-TAE684 are depicted below:
Caption: Inhibition of NPM-ALK signaling by NVP-TAE684.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of NVP-TAE684.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on pancreatic adenocarcinoma cells.[7]
-
Cell Seeding: Seed cancer cells (e.g., AsPC-1, Panc-1, MIA PaCa-2) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of NVP-TAE684 (e.g., 0, 0.01, 0.1, 1, and 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol is based on the methods used for ALCL and Ba/F3 NPM-ALK cells.[3]
-
Cell Treatment: Treat cells (e.g., Ba/F3 NPM-ALK, SU-DHL-1) with the desired concentration of NVP-TAE684 (e.g., 50 nM) or DMSO for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and dead (7-AAD positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is derived from studies on Karpas-299 cells.[3]
-
Cell Treatment: Treat Karpas-299 cells with NVP-TAE684 (e.g., 50 nM) or DMSO for 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol is a general procedure based on the analysis of NPM-ALK downstream signaling.[3][8]
-
Cell Lysis: Treat cells with NVP-TAE684 for the desired time and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
The workflow for a typical Western blot experiment is as follows:
Caption: A typical workflow for Western blot analysis.
Conclusion
NVP-TAE684 is a seminal example of a targeted therapeutic agent developed to inhibit a specific oncogenic driver. Its high potency and selectivity for ALK have made it an invaluable tool for both basic research into ALK-driven cancers and as a foundation for the development of next-generation ALK inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agscientific.com [agscientific.com]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anaplastic lymphoma kinase inhibitor NVP‑TAE684 suppresses the proliferation of human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-TAE684: A Deep Dive into its Anaplastic Lymphoma Kinase (ALK) Inhibitor Selectivity Profile
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the selectivity profile of NVP-TAE684, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).
NVP-TAE684 has emerged as a significant tool in the study of ALK-driven malignancies. Its efficacy is rooted in its high affinity for ALK and its ability to discriminate between ALK and other structurally similar kinases, a critical factor in minimizing off-target effects and enhancing its therapeutic index. This document collates key quantitative data, details the experimental methodologies used to ascertain the inhibitor's profile, and visualizes the underlying biological and experimental frameworks.
Quantitative Selectivity Profile of NVP-TAE684
The selectivity of NVP-TAE684 has been rigorously evaluated through both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against a panel of kinases, highlighting the inhibitor's potent and selective activity against ALK.
Table 1: Cellular Activity of NVP-TAE684 against ALK-Dependent and Other Cell Lines
| Cell Line | Target Kinase | IC50 (nM) | Description |
| Karpas-299 | NPM-ALK | 2 - 5 | Human Anaplastic Large-Cell Lymphoma (ALCL) cell line.[1] |
| SU-DHL-1 | NPM-ALK | 2 - 10 | Human ALCL cell line.[1][2] |
| Ba/F3 NPM-ALK | NPM-ALK | 3 | Murine pro-B cell line engineered to express NPM-ALK.[1] |
| Ba/F3 | (No specific oncogenic driver) | > 1000 | Parental murine pro-B cell line, used as a negative control.[1] |
| Ba/F3 Tel-Flt3 | Tel-Flt3 | 554 | Ba/F3 cells transformed with Tel-Flt3 fusion kinase.[2] |
| Ba/F3 Tel-Tie2 | Tel-Tie2 | > 1000 | Ba/F3 cells transformed with Tel-Tie2 fusion kinase.[2] |
| H-4-II-E | Insulin Receptor (InsR) | 1200 | Rat hepatoma cell line used to assess activity against InsR.[2] |
Table 2: Biochemical (Enzymatic) Activity of NVP-TAE684 against Various Kinases
| Kinase | IC50 (nM) | Notes |
| NPM-ALK | < 10 | Significant phosphorylation reduction observed at this concentration.[2] |
| Insulin Receptor (InsR) | ≈ 10 - 20 | High homology with ALK.[2] |
| Insulin-like Growth Factor 1 Receptor (IGF1R) | Similar to InsR | |
| Flt3 | 3 | [2] |
| Tie2 | 12 | [2] |
A noteworthy discrepancy is observed between the biochemical and cellular assays for kinases like InsR, Flt3, and Tie2. NVP-TAE684 demonstrates potent inhibition in enzymatic assays, but this does not translate to similar potency in a cellular context, indicating a high degree of cellular selectivity for ALK.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of NVP-TAE684's selectivity profile.
In Vitro Kinase Assay (for InsR and IGF-1R)
This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay used to determine the IC50 of NVP-TAE684 against Insulin Receptor (InsR) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1]
Materials:
-
NVP-TAE684
-
Recombinant InsR or IGF-1R enzyme
-
ATP (10 mM)
-
Biotinylated Poly(EY) (Glu, Tyr 4:1) substrate (20 mg/ml)
-
Kinase reaction buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 3 mM MnCl2, 1 mM DTT, 10 mM NaVO4, 0.1 mg/ml BSA)
-
Detection reagents
-
384-well plates
-
Analyst GT plate reader
Procedure:
-
Prepare serial dilutions of NVP-TAE684 (typically ranging from 10 nM to 500 nM).
-
In a 384-well plate, combine 50 nL of the diluted NVP-TAE684 with 4 ng of the InsR or IGF-1R enzyme.
-
Add ATP and the biotinylated Poly(EY) substrate to the wells.
-
Incubate the reaction mixture for 1 hour at ambient temperature.
-
Stop the reaction and add detection reagents according to the manufacturer's instructions.
-
Incubate for 30 minutes.
-
Read the fluorescence signals on an Analyst GT plate reader.
-
Calculate IC50 values using appropriate software (e.g., XLFit).[1]
Cellular Proliferation Assay
This protocol describes a luciferase-based assay to measure the effect of NVP-TAE684 on the proliferation and survival of various cell lines.[1]
Materials:
-
Luciferase-expressing cell lines (e.g., Karpas-299, SU-DHL-1, Ba/F3 NPM-ALK)
-
NVP-TAE684
-
DMSO (vehicle control)
-
Appropriate cell culture medium and supplements
-
384-well plates
-
Bright-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the luciferase-expressing cells in 384-well plates at a density of 2.5 x 10^4 cells per well.
-
Prepare serial dilutions of NVP-TAE684 in the appropriate cell culture medium. Also, prepare a DMSO control.
-
Add the diluted NVP-TAE684 or DMSO to the cells.
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Add the Bright-Glo Luciferase Assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the relative luminescence values to the DMSO-treated control wells to determine the percent survival.
-
Generate IC50 values using curve-fitting software (e.g., XLFit).[1]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: NPM-ALK signaling pathway and its inhibition by NVP-TAE684.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Caption: Logic of NVP-TAE684's therapeutic window.
References
Downstream Effects of NVP-TAE684 on STAT3 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-TAE684 is a potent and highly selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutive activation of ALK, often through chromosomal translocations resulting in fusion proteins like NPM-ALK, is a key driver in several malignancies, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). A critical downstream effector of oncogenic ALK signaling is the Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides an in-depth analysis of the downstream effects of NVP-TAE684 on the STAT3 signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to NVP-TAE684 and STAT3 Signaling
NVP-TAE684 exerts its therapeutic effects by targeting the ATP-binding pocket of the ALK tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. One of the most crucial of these cascades is the JAK-STAT pathway, with STAT3 playing a pivotal role in mediating the oncogenic signals of ALK. In cancer cells harboring ALK fusion proteins, STAT3 is constitutively phosphorylated, leading to its dimerization, nuclear translocation, and the transcriptional activation of genes involved in cell proliferation, survival, and apoptosis resistance. The inhibition of ALK by NVP-TAE684 effectively abrogates this aberrant STAT3 signaling, representing a key mechanism of its anti-tumor activity.
Quantitative Analysis of NVP-TAE684's Effect on STAT3 Signaling
The inhibitory effect of NVP-TAE684 on the ALK-STAT3 signaling axis has been quantified in various preclinical studies. The data consistently demonstrates a dose- and time-dependent inhibition of STAT3 phosphorylation and activity, leading to downstream cellular consequences.
Table 1: Inhibition of Cell Proliferation by NVP-TAE684 in ALK-Dependent Cell Lines
| Cell Line | Cancer Type | ALK Fusion | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-5 | [1] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-5 | [1] |
| Ba/F3 NPM-ALK | Pro-B Cell Line (Engineered) | NPM-ALK | 2-10 | [2] |
Table 2: Dose-Dependent Inhibition of STAT3 Phosphorylation by NVP-TAE684
| Cell Line | Treatment Concentration | Duration | Inhibition of p-STAT3 (Tyr705) | Reference |
| Ba/F3 NPM-ALK | 10 nM | 4 hours | Significant decrease | [1] |
| Ba/F3 NPM-ALK | >50 nM | 4 hours | Complete inhibition | [1] |
| Karpas-299 | 10 nM | 4 hours | Significant decrease | [1] |
| Karpas-299 | >50 nM | 4 hours | Complete inhibition | [1] |
| MIA PaCa-2 | 0.01, 0.1, 1 µM | 8 hours | Dose-dependent reduction | [3] |
| Colo-357 | 0.01, 0.1, 1 µM | 8 hours | Dose-dependent reduction | [3] |
Table 3: Time-Dependent Inhibition of STAT3 Phosphorylation by NVP-TAE684
| Cell Line | Treatment Concentration | Time Point | Inhibition of p-STAT3 (Tyr705) | Reference |
| Ba/F3 NPM-ALK | 50 nM | 1 hour | Significant reduction | [1] |
| Ba/F3 NPM-ALK | 50 nM | 2 hours | Further reduction | [1] |
| Ba/F3 NPM-ALK | 50 nM | 4 hours | Complete inhibition | [1] |
Table 4: Downstream Cellular Effects of NVP-TAE684
| Effect | Cell Line | Treatment Conditions | Observation | Reference |
| Apoptosis | Ba/F3 NPM-ALK, SU-DHL-1 | 50 nM for 48 hours | Increased Annexin V positive cells | [1] |
| Cell Cycle Arrest | Karpas-299 | 25 nM for 72 hours | 72% of cells arrested in G1 phase | [1] |
| Downregulation of Survivin | EML4-ALK positive lung cancer cells | Not specified | Inhibition of survivin expression | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by NVP-TAE684 and the general workflows for the experimental protocols detailed in the subsequent section.
Caption: NVP-TAE684 inhibits ALK, blocking downstream STAT3, PI3K/AKT, and RAS/ERK pathways.
Caption: A streamlined workflow for Western blot analysis.
Caption: The key steps involved in a typical immunoprecipitation experiment.
Caption: Workflow for assessing STAT3 transcriptional activity using a luciferase reporter assay.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of NVP-TAE684 on STAT3 signaling. Specific parameters may require optimization based on the cell line and experimental conditions.
Western Blotting for Phospho-STAT3
Objective: To determine the levels of phosphorylated STAT3 (Tyr705) and total STAT3 in cells treated with NVP-TAE684.
Materials:
-
Cell culture reagents
-
NVP-TAE684
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of NVP-TAE684 or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize phospho-STAT3 levels to total STAT3 and the loading control.
Immunoprecipitation of STAT3
Objective: To isolate STAT3 and its interacting proteins to study post-translational modifications or protein-protein interactions following NVP-TAE684 treatment.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Anti-STAT3 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse treated and control cells with a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-STAT3 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
STAT3 Luciferase Reporter Assay
Objective: To quantitatively measure the transcriptional activity of STAT3 in response to NVP-TAE684 treatment.
Materials:
-
STAT3 reporter plasmid (containing STAT3 response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect cells with the STAT3 reporter plasmid and the control plasmid.
-
Treatment: After transfection, treat the cells with NVP-TAE684 at various concentrations.
-
Cell Lysis: Lyse the cells according to the reporter assay kit protocol.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if NVP-TAE684 treatment affects the binding of STAT3 to the promoter regions of its target genes.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (for quenching)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-STAT3 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter regions of STAT3 target genes
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT3 antibody or an isotype control IgG.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use quantitative PCR to amplify the DNA regions of interest and determine the enrichment of STAT3 binding at specific gene promoters.
Conclusion
NVP-TAE684 is a potent inhibitor of ALK and its downstream signaling pathways, with the STAT3 cascade being a critical target. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the molecular mechanisms of NVP-TAE684 and its impact on STAT3-mediated oncogenesis. The dose- and time-dependent inhibition of STAT3 phosphorylation, leading to cell cycle arrest, apoptosis, and the downregulation of pro-survival genes, underscores the therapeutic potential of targeting the ALK-STAT3 axis in ALK-driven cancers. The detailed experimental workflows offer a practical guide for the continued exploration of NVP-TAE684 and the development of novel therapeutic strategies.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
NVP-TAE684: A Potent Inhibitor of ALK Fusion Proteins in Oncogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NVP-TAE684, a highly potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and its fusion proteins. Constitutive activation of ALK through chromosomal rearrangements resulting in fusion proteins is a key driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and a subset of non-small cell lung cancer (NSCLC).[1][2][3][4] NVP-TAE684 has demonstrated significant efficacy in preclinical models by targeting these oncogenic drivers, inducing cell cycle arrest and apoptosis.[1][2][3][4] This document details the mechanism of action of NVP-TAE684, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of ALK-Mediated Oncogenic Signaling
ALK fusion proteins, such as NPM-ALK, lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain.[5][6] This aberrant activation triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation.[6][7] The primary signaling cascades activated by ALK fusion proteins include:
-
JAK-STAT Pathway: Primarily STAT3, which mediates anti-apoptotic signals.[6][7]
-
PI3K-AKT Pathway: Crucial for cell survival by inhibiting pro-apoptotic proteins.[6][7]
-
PLCγ Pathway: Contributes to mitogenic signaling.[7]
NVP-TAE684 exerts its anti-tumor effects by directly inhibiting the autophosphorylation of the ALK fusion protein.[1] This action blocks the recruitment and activation of downstream signaling molecules, effectively shutting down the oncogenic signals driving cancer cell growth and survival.[1][8][9]
Quantitative Data: Potency and Cellular Effects of NVP-TAE684
NVP-TAE684 has shown high potency against various cancer cell lines harboring ALK fusions. The following tables summarize its inhibitory concentrations and effects on the cell cycle and apoptosis.
Table 1: In Vitro Inhibitory Activity of NVP-TAE684
| Cell Line | Cancer Type | ALK Fusion | IC50 (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2 - 5 |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2 - 5 |
| Ba/F3 NPM-ALK | Murine Pro-B Cells (Transformed) | NPM-ALK | 2 - 5 |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Data not specified |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Data not specified |
| AsPC-1 | Pancreatic Adenocarcinoma | Not specified | 0.85 ± 0.005 µM |
| Panc-1 | Pancreatic Adenocarcinoma | Not specified | 0.81 ± 0.01 µM |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | Not specified | 0.29 ± 0.002 µM |
| Capan-1 | Pancreatic Adenocarcinoma | Not specified | 0.86 ± 0.012 µM |
| CFPAC-1 | Pancreatic Adenocarcinoma | Not specified | 0.44 ± 0.007 µM |
| Colo-357 | Pancreatic Adenocarcinoma | Not specified | 0.66 ± 0.009 µM |
| BxPC-3 | Pancreatic Adenocarcinoma | Not specified | 0.25 ± 0.006 µM |
Data sourced from multiple studies.[1][8][9][10]
Table 2: Cellular Effects of NVP-TAE684 Treatment
| Cell Line | Effect on Cell Cycle | Induction of Apoptosis |
| Karpas-299 | G1 phase arrest: 72% of cells in G1 after 72h with 25 nM, compared to 26% in control.[1][3] | Significant induction of apoptosis observed.[1] |
| Ba/F3 NPM-ALK | G1 phase arrest.[10] | 85-95% of cells were Annexin V-positive after 48h of treatment.[11] |
| SU-DHL-1 | Data not specified | Induction of apoptosis observed with 50 nM for 48h.[1] |
| MIA PaCa-2 | G2/M arrest: from 17.5% to 74.7% with 1 µM for 24h.[8][9] | Significant increase in caspase-3/7 activity with 1 and 10 µM.[8][9] |
| Colo-357 | G2/M arrest: from 14.1% to 73.2% with 10 µM for 24h.[8][9] | Significant increase in caspase-3/7 activity with 1 and 10 µM.[8][9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating NVP-TAE684.
Caption: ALK fusion protein downstream signaling pathways.
Caption: NVP-TAE684 mechanism of ALK inhibition.
Caption: Experimental workflow for evaluating NVP-TAE684.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of NVP-TAE684. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells and is commonly used to determine the IC50 of a compound.
Materials:
-
ALK-positive cancer cell lines
-
Complete cell culture medium
-
NVP-TAE684 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of NVP-TAE684 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of NVP-TAE684 (and a DMSO vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[8][9]
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8][9]
-
Centrifuge the plate (if using suspension cells) and carefully remove the medium.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Measure the absorbance at a wavelength of 560 nm using a microplate reader.[8][9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Phosphoprotein Levels
This technique is used to detect the phosphorylation status of ALK and its downstream effectors, providing direct evidence of target engagement and pathway inhibition.
Materials:
-
ALK-positive cancer cell lines
-
NVP-TAE684
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like α-tubulin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to a suitable confluency.
-
Treat the cells with various concentrations of NVP-TAE684 for a specified time (e.g., 4-8 hours).[1][8][9]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This luminometric assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
ALK-positive cancer cell lines
-
NVP-TAE684
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with various concentrations of NVP-TAE684 for a specified time (e.g., 24 hours).[8][9]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.[8][9] An increase in luminescence indicates higher caspase-3/7 activity and thus, increased apoptosis.
Conclusion
NVP-TAE684 is a potent and selective inhibitor of oncogenic ALK fusion proteins, demonstrating significant anti-proliferative and pro-apoptotic activity in preclinical cancer models. Its ability to effectively block the autophosphorylation of ALK and inhibit key downstream signaling pathways underscores its therapeutic potential for ALK-driven malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies. Further investigation into NVP-TAE684 and other next-generation ALK inhibitors is crucial for overcoming resistance and improving patient outcomes.[12]
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. selleckchem.com [selleckchem.com]
- 11. glpbio.com [glpbio.com]
- 12. Reactome | NVP-TAE684-resistant ALK mutants [reactome.org]
NVP-TAE684: A Deep Dive into its Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
NVP-TAE684, a potent and selective small-molecule inhibitor, has emerged as a significant tool in cancer research, particularly in malignancies driven by the anaplastic lymphoma kinase (ALK). This technical guide provides an in-depth analysis of the cellular pathways modulated by NVP-TAE684, offering a comprehensive resource for understanding its mechanism of action and advancing drug development efforts.
Core Mechanism of Action: Targeting the ALK Signaling Axis
NVP-TAE684 primarily exerts its effects by inhibiting the kinase activity of ALK, a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[1][2][3][4] In several cancers, particularly anaplastic large-cell lymphoma (ALCL) and certain types of non-small cell lung cancer (NSCLC), ALK is constitutively activated due to chromosomal rearrangements, most commonly forming the NPM-ALK fusion protein.[3][4][5] NVP-TAE684 has demonstrated high potency against both wild-type and mutated ALK, including the EML4-ALK fusion oncogene.[1][2]
The inhibition of ALK autophosphorylation by NVP-TAE684 triggers a cascade of downstream effects, primarily impacting three major signaling pathways: STAT3/STAT5, PI3K/AKT, and MAPK/ERK.[5]
Key Cellular Pathways Modulated by NVP-TAE684
STAT3/STAT5 Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are key downstream effectors of ALK signaling.[4][5] Constitutive ALK activity leads to the phosphorylation and activation of STAT3 and STAT5, which then translocate to the nucleus and promote the transcription of genes involved in cell survival and proliferation.[5]
NVP-TAE684 treatment results in a rapid and sustained, dose-dependent inhibition of STAT3 and STAT5 phosphorylation.[2][5] This blockade of STAT signaling is a critical component of the anti-tumor activity of NVP-TAE684.[5]
PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream target of ALK. Its activation is essential for cell survival, growth, and proliferation.[6] NVP-TAE684 treatment leads to a dose-dependent reduction in the phosphorylation of AKT, indicating the inhibition of this pathway.[2][5] However, in some EML4-ALK-positive lung cancer cells, the PI3K-AKT pathway was not significantly affected by NVP-TAE684, suggesting that the dependency on this pathway can be cell-type specific.[7][8]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[5] NVP-TAE684 effectively suppresses the phosphorylation of ERK in a dose-dependent manner, leading to the downregulation of this pro-proliferative pathway.[2][5]
Cellular Consequences of NVP-TAE684 Treatment
The inhibition of these critical signaling pathways by NVP-TAE684 culminates in significant anti-cancer effects:
-
Induction of Apoptosis: By blocking pro-survival signals from the STAT3/5 and PI3K/AKT pathways, NVP-TAE684 effectively induces programmed cell death in ALK-dependent cancer cells.[1][3][4][5][9] This is often accompanied by the upregulation of pro-apoptotic proteins like BIM.[7]
-
Cell Cycle Arrest: NVP-TAE684 has been shown to induce cell cycle arrest, primarily at the G1 phase in ALCL cells and at the G2/M phase in pancreatic adenocarcinoma cells.[3][5][10][11] This prevents the uncontrolled proliferation of cancer cells.
-
Downregulation of CD30: In ALCL, NVP-TAE684 treatment leads to the downregulation of CD30 expression, a key biomarker for this disease.[3][4][5] This effect is likely mediated through the inhibition of the MAPK/ERK pathway, which is involved in CD30 promoter activation.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of NVP-TAE684 from various studies.
Table 1: In Vitro IC50 Values for Cell Proliferation
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 2-5 | [1] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 2-5 | [1] |
| Ba/F3 NPM-ALK | Pro-B Cell Line (Engineered) | 3 | [1][2] |
| H3122 | Non-Small Cell Lung Cancer | <10 | [2] |
| H3122 CR | Crizotinib-Resistant NSCLC | <10 | [2] |
| AsPC-1 | Pancreatic Adenocarcinoma | 0.85 µM | [10] |
| Panc-1 | Pancreatic Adenocarcinoma | 0.81 µM | [10] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.29 µM | [10] |
| Capan-1 | Pancreatic Adenocarcinoma | 0.86 µM | [10] |
| CFPAC-1 | Pancreatic Adenocarcinoma | 0.44 µM | [10] |
| Colo-357 | Pancreatic Adenocarcinoma | 0.66 µM | [10] |
| BxPC-3 | Pancreatic Adenocarcinoma | 0.25 µM | [10] |
Table 2: Inhibition of Downstream Signaling
| Pathway Component | Cell Line | Concentration for Inhibition | Effect | Reference |
| p-STAT3/5 | Ba/F3 NPM-ALK, Karpas-299 | 10-50 nM | Significant to complete inhibition | [5] |
| p-AKT | Karpas-299 | Dose-dependent | Reduction in phosphorylation | [5] |
| p-ERK | Karpas-299 | Dose-dependent | Reduction in phosphorylation | [5] |
| p-ALK (Y1604) | MIA PaCa-2, Colo-357 | 0.01-1 µM | Marked reduction | [11] |
| p-AKT (S473) | MIA PaCa-2, Colo-357 | 0.01-1 µM | Effective inhibition | [10][12] |
| p-ERK1/2 (Y202/T204) | MIA PaCa-2, Colo-357 | 0.01-1 µM | Effective inhibition | [10][12] |
Detailed Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins
Objective: To assess the phosphorylation status of key proteins in the ALK signaling pathways following NVP-TAE684 treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Karpas-299, MIA PaCa-2) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of NVP-TAE684 (e.g., 0, 10, 50, 100 nM or 0, 0.01, 0.1, 1 µM) for a specified duration (e.g., 4, 8, or 24 hours). A DMSO-treated group should be used as a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like α-tubulin or β-actin to ensure equal protein loading.[10][11]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of NVP-TAE684 on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of NVP-TAE684 for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[12]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of NVP-TAE684 on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with NVP-TAE684 at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.[3][5]
Off-Target Effects and Resistance
While NVP-TAE684 is a highly selective ALK inhibitor, it has been shown to have some off-target activity against other kinases such as c-Fes and LRRK2.[9] Additionally, resistance to NVP-TAE684 can develop through mutations in the ALK kinase domain.[13] Interestingly, NVP-TAE684 has also been found to reverse multidrug resistance mediated by the ABCG2 transporter by inhibiting its efflux function.[14][15]
Conclusion
NVP-TAE684 is a powerful inhibitor of ALK-driven oncogenic signaling. Its ability to potently block the STAT3/5, PI3K/AKT, and MAPK/ERK pathways leads to significant anti-tumor effects, including the induction of apoptosis and cell cycle arrest. This in-depth guide provides a foundational understanding of the cellular and molecular mechanisms underlying the action of NVP-TAE684, which is crucial for its continued development and application in cancer therapy. The provided experimental protocols offer a starting point for researchers to investigate the effects of this and similar compounds in their own research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 9. NVP-TAE684 - LKT Labs [lktlabs.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Anaplastic lymphoma kinase inhibitor NVP‑TAE684 suppresses the proliferation of human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | NVP-TAE684-resistant ALK mutants [reactome.org]
- 14. Reversal Effect of ALK Inhibitor NVP-TAE684 on ABCG2-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
NVP-TAE684: A Technical Guide to its Binding Affinity for the ALK Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of NVP-TAE684 to the Anaplastic Lymphoma Kinase (ALK) domain. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in oncology and drug discovery.
Quantitative Binding Affinity Data
NVP-TAE684 is a highly potent and selective inhibitor of the ALK kinase domain. Its binding affinity has been characterized by various in vitro and cell-based assays, with key quantitative metrics summarized in the table below.
| Parameter | Value (nM) | Assay System | Reference(s) |
| IC50 | 2 - 10 | Inhibition of ALK-dependent cell proliferation (various cell lines) | [1][2][3][4][5][6] |
| IC50 | 3 | Inhibition of Ba/F3 NPM-ALK cell proliferation | [2][3] |
| IC50 | < 10 | Inhibition of NPM-ALK autophosphorylation in Karpas-299 and SU-DHL-1 cells | [1] |
| IC50 | ≈10 - 20 | In vitro kinase assay against recombinant Insulin Receptor (InsR), a highly homologous kinase | [1][6] |
| Ki | 0.65 | Not specified |
Mechanism of Action
NVP-TAE684 functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of the ALK kinase. This binding event prevents the phosphorylation of ALK and its downstream signaling effectors, thereby inhibiting tumor cell proliferation and survival.[1] The interaction is characterized by a bidentate hydrogen bond formation with the kinase hinge region.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experimental assays used to determine the binding affinity of NVP-TAE684 to the ALK kinase domain.
In Vitro Biochemical Kinase Assay (Adapted for ALK)
This protocol is adapted from a method used for the highly homologous Insulin Receptor (InsR) kinase and is suitable for determining the IC50 value of NVP-TAE684 against the purified ALK kinase domain in a biochemical format.[1] This assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
Materials:
-
Recombinant human ALK kinase domain
-
NVP-TAE684
-
ATP
-
Biotinylated Poly(E-Y) (4:1) substrate
-
Kinase Reaction Buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 3 mM MnCl₂, 1 mM DTT, 10 µM NaVO₄, 0.1 mg/mL BSA)
-
Detection Solution (50 mM EDTA, 500 mM KF, 0.5 mg/mL BSA, 5 µg/mL Eu³⁺ cryptate-labeled anti-phosphotyrosine antibody, 5 µg/mL Streptavidin-XLent)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of NVP-TAE684 in DMSO. Further dilute in Kinase Reaction Buffer to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 2 µL of the diluted NVP-TAE684 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the ALK kinase domain (e.g., 4 ng/well) and the biotinylated Poly(E-Y) substrate (e.g., 20 µg/mL) in Kinase Reaction Buffer. Add 4 µL of this master mix to each well.
-
Initiation of Kinase Reaction: Prepare an ATP solution in Kinase Reaction Buffer (e.g., 10 µM final concentration). Add 4 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of the Detection Solution to each well to stop the kinase reaction and initiate the FRET signal generation.
-
Signal Reading: Incubate the plate for 30 minutes at room temperature and then read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. Plot the ratio against the logarithm of the NVP-TAE684 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay measures the ability of NVP-TAE684 to inhibit the proliferation of cancer cell lines that are dependent on ALK signaling.
Materials:
-
ALK-dependent human anaplastic large-cell lymphoma cell lines (e.g., Karpas-299, SU-DHL-1) or Ba/F3 cells engineered to express NPM-ALK.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
NVP-TAE684
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well or 384-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ALK-dependent cells in a 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in complete culture medium.
-
Compound Treatment: Prepare serial dilutions of NVP-TAE684 in culture medium and add them to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the DMSO control. Plot the percentage of cell viability against the logarithm of the NVP-TAE684 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
ALK Signaling Pathway and Inhibition by NVP-TAE684
Caption: ALK signaling pathway and its inhibition by NVP-TAE684.
Experimental Workflow for Determining IC50
Caption: General workflow for IC50 determination of a kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis for NVP-TAE684 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-TAE684 is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases. Its efficacy in targeting cancers driven by aberrant ALK and ROS1 activity stems from specific molecular interactions within the ATP-binding pocket of these kinases. This technical guide provides an in-depth analysis of the structural determinants of NVP-TAE684's selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. Understanding these foundational principles is critical for the rational design of next-generation kinase inhibitors and for overcoming mechanisms of drug resistance.
Introduction to NVP-TAE684 and Kinase Selectivity
NVP-TAE684 is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic potential in preclinical models of cancers harboring ALK and ROS1 rearrangements.[1] The clinical success of TKIs is often dictated by their selectivity profile, which is the ability to inhibit the intended target kinase without significantly affecting other kinases in the human kinome. Off-target effects can lead to toxicity and limit the therapeutic window of a drug.[2] The high degree of structural homology among kinase ATP-binding sites presents a significant challenge in developing selective inhibitors.[3] NVP-TAE684 achieves its selectivity through exploitation of subtle, yet critical, differences in the amino acid composition and conformation of the ALK and ROS1 kinase domains compared to other kinases.
Quantitative Analysis of NVP-TAE684 Kinase Inhibition
The potency and selectivity of NVP-TAE684 have been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[4] The following tables summarize the inhibitory activity of NVP-TAE684 against ALK, ROS1, and other representative kinases.
Table 1: In Vitro Biochemical IC50 Values for NVP-TAE684
| Kinase Target | IC50 (nM) | Reference |
| ALK | 2 - 10 | [5][6][7][8][9] |
| ROS1 | ~10 | [1] |
| Insulin Receptor (InsR) | >1000 | [10] |
| IGF-1R | >1000 | [10] |
Table 2: Cellular IC50 Values for NVP-TAE684 in ALK/ROS1-Dependent Cell Lines
| Cell Line | Genetic Alteration | IC50 (nM) | Reference |
| Karpas-299 | NPM-ALK | 2 - 5 | [5] |
| SU-DHL-1 | NPM-ALK | 2 - 5 | [5] |
| Ba/F3 | NPM-ALK | 2 - 5 | [5] |
| Ba/F3 | FIG-ROS1 | 10 | [1] |
| H3122 | EML4-ALK | Sensitive | [11] |
Structural Basis of NVP-TAE684 Selectivity
The crystal structure of the ALK kinase domain in complex with NVP-TAE684 reveals the key interactions that underpin its potent and selective inhibition.[12][13] NVP-TAE684 binds to the ATP-binding site, making specific hydrogen bonds and hydrophobic interactions with key residues.
Key Interactions in the ALK Kinase Domain
A homology model based on the insulin receptor (InsR) crystal structure, as well as the actual co-crystal structure, indicates that NVP-TAE684 forms a bidentate hydrogen bond with the hinge region of ALK.[5][14] A critical feature for its selectivity is the interaction of the ortho-methoxy group on the 2-aniline substituent of NVP-TAE684, which projects into a small hydrophobic pocket.[5][14] This pocket is formed by residues such as Leu258 and Met259 in ALK.[14] In many other kinases, the corresponding residue to Leu258 is a bulkier amino acid, such as phenylalanine, which would create a steric clash with the methoxy group of NVP-TAE684, thus preventing high-affinity binding.[14]
ROS1 Kinase Domain Homology
The ROS1 kinase domain shares a high degree of sequence homology with the ALK kinase domain, which explains the potent inhibitory activity of NVP-TAE684 against ROS1.[1][15] Computational modeling suggests that NVP-TAE684 has a higher affinity for the ROS1 kinase domain compared to the ALK kinase domain.[1]
Resistance Mutations
Resistance to NVP-TAE684 can emerge through mutations in the ALK kinase domain. For instance, the L1198P and D1203N mutations have been shown to confer resistance to both NVP-TAE684 and other ALK inhibitors.[11] Conversely, some mutations that confer resistance to first-generation inhibitors, like the L1196M "gatekeeper" mutation, remain sensitive to NVP-TAE684.[11][16] The I1171N mutation, however, has been shown to induce cross-resistance to multiple ALK inhibitors, including NVP-TAE684.[16] The L1152R mutation also confers resistance to NVP-TAE684.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the ALK signaling pathway, a typical experimental workflow for assessing kinase inhibitor selectivity, and the logical relationship of NVP-TAE684's structural interactions.
Caption: ALK Signaling Pathway and Inhibition by NVP-TAE684.
Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.
Caption: Structural Determinants of NVP-TAE684 Selectivity.
Detailed Experimental Protocols
Biochemical Kinase Assays (IC50 Determination)
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[3] Radiometric and luminescence-based assays are common formats.[2][3][18]
5.1.1. Radiometric Kinase Assay (e.g., HotSpot™ Assay)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., ALK, ROS1), a suitable substrate (e.g., a generic peptide substrate), cofactors (e.g., MgCl2, MnCl2), and radioisotope-labeled ATP (e.g., [γ-³³P]ATP).[19]
-
Inhibitor Addition: Add varying concentrations of NVP-TAE684 (typically in a serial dilution) to the reaction mixture. Include a DMSO control (no inhibitor).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.[3]
-
Detection: Quantify the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the NVP-TAE684 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20][21]
5.1.2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and ATP.
-
Inhibitor Addition: Add serial dilutions of NVP-TAE684 and a DMSO control.
-
Incubation: Incubate to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 as described for the radiometric assay.[18]
Cell-Based Assays
Cell-based assays provide insights into the inhibitor's activity in a more physiologically relevant context.[22][23]
5.2.1. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells dependent on ALK or ROS1 signaling (e.g., Karpas-299, SU-DHL-1) in 96-well plates and allow them to adhere overnight.[5][24]
-
Compound Treatment: Treat the cells with a range of NVP-TAE684 concentrations for a specified period (e.g., 72 hours).[5]
-
Viability Assessment:
-
MTT Assay: Add MTT solution and incubate. Solubilize the resulting formazan crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the ATP content (an indicator of cell viability).
-
-
Data Analysis: Normalize the results to the DMSO-treated control cells and plot cell viability against the inhibitor concentration to determine the cellular IC50.[25][26]
5.2.2. In-Cell Western Blotting for Phospho-Kinase Levels
-
Cell Treatment: Treat ALK/ROS1-dependent cells with various concentrations of NVP-TAE684 for a short duration (e.g., 2-4 hours).[22][27]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ALK (e.g., p-ALK Y1604), total ALK, and downstream signaling proteins (e.g., p-STAT3, p-AKT, p-ERK).[22][27] Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Use secondary antibodies conjugated to HRP or a fluorescent dye for detection.
-
Analysis: Quantify the band intensities to assess the dose-dependent inhibition of ALK phosphorylation and downstream signaling.
Conclusion
The selectivity of NVP-TAE684 for ALK and ROS1 is a result of specific and favorable interactions within the ATP-binding pockets of these kinases, which are not conserved across the broader kinome. A deep understanding of these structural determinants, supported by robust biochemical and cellular data, is paramount for the ongoing development of highly selective and potent kinase inhibitors. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of such compounds, from initial screening to detailed mechanistic studies. This knowledge is crucial for anticipating and overcoming clinical resistance, ultimately leading to more effective and durable cancer therapies.
References
- 1. ALK and ROS1 as a joint target for the treatment of lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. - OAK Open Access Archive [oak.novartis.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ALK Mutations Conferring Differential Resistance to Structurally Diverse ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structures of anaplastic lymphoma kinase in complex with ATP competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crizotinib-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel ALK secondary mutation and EGFR signaling cause resistance to ALK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. courses.edx.org [courses.edx.org]
- 21. researchgate.net [researchgate.net]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation | MDPI [mdpi.com]
- 25. azurebiosystems.com [azurebiosystems.com]
- 26. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
NVP-TAE684: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-TAE684, a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), has demonstrated significant anti-neoplastic properties in various cancer models.[1][2][3] A primary mechanism of its anti-tumor activity is the induction of cell cycle arrest and apoptosis.[1][4] This technical guide provides an in-depth analysis of the effects of NVP-TAE684 on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. The information presented is intended to support further research and drug development efforts centered on ALK inhibition.
Introduction to NVP-TAE684 and its Target: ALK
NVP-TAE684 is a well-characterized inhibitor of Anaplastic Lymphoma Kinase (ALK).[5] In numerous cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer, and neuroblastoma, aberrant ALK activity, often due to chromosomal rearrangements, drives oncogenesis.[1][6] The constitutive activation of ALK and its downstream signaling pathways promotes cell survival and proliferation.[1][4] NVP-TAE684 effectively blocks the growth of ALK-dependent cell lines with IC50 values in the low nanomolar range.[1][2][3] Its mechanism of action involves the inhibition of ALK autophosphorylation and the subsequent suppression of its downstream effectors, leading to cell cycle arrest and apoptosis.[1][5]
Quantitative Effects of NVP-TAE684 on Cell Cycle Progression
Treatment with NVP-TAE684 induces significant alterations in cell cycle phase distribution across various cancer cell lines. The primary effects observed are G1 or G2/M phase arrest, depending on the cellular context.[1][6]
Table 1: NVP-TAE684 Induced Cell Cycle Arrest in Pancreatic Adenocarcinoma Cells
| Cell Line | Treatment (24h) | % G0/G1 | % S | % G2/M | Reference |
| MIA PaCa-2 | Control (DMSO) | 49.6% | 32.9% | 17.5% | [6] |
| NVP-TAE684 (1 µM) | 22.5% | 2.8% | 74.7% | [6] | |
| Colo-357 | Control (DMSO) | 56.8% | 29.1% | 14.1% | [6] |
| NVP-TAE684 (10 µM) | 22.4% | 4.4% | 73.2% | [6] |
Table 2: NVP-TAE684 Induced Cell Cycle Arrest in Anaplastic Large-Cell Lymphoma
| Cell Line | Treatment (72h) | % G1 | % S | % G2/M | Reference |
| Karpas-299 | Control (DMSO) | 26% | 60% | Not Reported | [1][4] |
| NVP-TAE684 (25 nM) | 72% | 14% | Not Reported | [1][4] |
Induction of Apoptosis
In addition to cell cycle arrest, NVP-TAE684 is a potent inducer of apoptosis in ALK-positive cancer cells.
Table 3: Pro-Apoptotic Activity of NVP-TAE684
| Cell Line | Treatment | Effect | Reference |
| Ba/F3 NPM-ALK | 50 nM (48h) | Increased Annexin V-positive cells | [1] |
| SU-DHL-1 | 50 nM (48h) | Increased Annexin V-positive cells | [1] |
| Karpas-299 | 50 nM (72h) | 20-30% Annexin V-positive cells | [1] |
| MIA PaCa-2 | 1 and 10 µM (24h) | Significant increase in caspase-3/7 activity | [7] |
| Colo-357 | 1 and 10 µM (24h) | Significant increase in caspase-3/7 activity | [7] |
Signaling Pathways Modulated by NVP-TAE684
NVP-TAE684 exerts its effects by inhibiting the phosphorylation of ALK and its downstream signaling mediators. This disruption of key survival and proliferation pathways is the underlying cause of the observed cell cycle arrest and apoptosis.
Caption: NVP-TAE684 inhibits ALK, blocking downstream signaling and promoting cell cycle arrest.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human pancreatic adenocarcinoma cell lines (MIA PaCa-2, Colo-357) and anaplastic large-cell lymphoma cell lines (Karpas-299, SU-DHL-1) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: NVP-TAE684 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. Control cells are treated with an equivalent volume of DMSO.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of NVP-TAE684 for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
Caption: Standard workflow for cell cycle analysis using flow cytometry.
-
Cell Treatment: Plate cells and treat with NVP-TAE684 or DMSO for the specified time (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization, then wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-α-tubulin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Logical Framework: From ALK Inhibition to Cell Cycle Arrest
The cellular consequences of NVP-TAE684 treatment follow a clear logical progression from target engagement to the ultimate phenotypic outcomes.
Caption: Logical flow from NVP-TAE684 treatment to cellular outcomes.
Conclusion
NVP-TAE684 is a potent ALK inhibitor that effectively induces cell cycle arrest and apoptosis in cancer cells with aberrant ALK signaling. The specific effect on the cell cycle, either G1 or G2/M arrest, appears to be cell-type dependent. The underlying mechanism involves the direct inhibition of ALK and the subsequent suppression of critical downstream pathways, including PI3K/AKT and MAPK/ERK. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers investigating ALK-targeted therapies and their impact on cell cycle regulation.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaplastic lymphoma kinase inhibitor NVP‑TAE684 suppresses the proliferation of human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
NVP-TAE684: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-TAE684 is a potent and highly selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Constitutive activation of ALK, often through chromosomal translocations resulting in fusion proteins like NPM-ALK, is a key oncogenic driver in various malignancies, including anaplastic large-cell lymphoma (ALCL), neuroblastoma, and certain types of non-small cell lung cancer.[1][2] NVP-TAE684 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][5] These pathways include the RAS/RAF/MAPK, PI3K/Akt, and JAK/STAT signaling cascades.[1] This document provides detailed application notes and standardized protocols for the use of NVP-TAE684 in cell culture, including recommended working concentrations, methodologies for key experiments, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: NVP-TAE684 Working Concentrations and IC50 Values
The effective working concentration of NVP-TAE684 is cell-line dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values for NVP-TAE684 in various cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 3 | [1] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 2-10 | [1][2][6] |
| Ba/F3 NPM-ALK | Murine Pro-B cells (transformed) | 3 | [3][4] |
| AsPC-1 | Pancreatic Adenocarcinoma | 850 | [7] |
| Panc-1 | Pancreatic Adenocarcinoma | 810 | [7] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 290 | [7] |
| Capan-1 | Pancreatic Adenocarcinoma | 860 | [7] |
| CFPAC-1 | Pancreatic Adenocarcinoma | 440 | [7] |
| Colo-357 | Pancreatic Adenocarcinoma | 660 | [7] |
| BxPC-3 | Pancreatic Adenocarcinoma | 250 | [7] |
| H3122 | Non-Small Cell Lung Cancer | Not specified (sensitive) | [3] |
| SH-SY5Y | Neuroblastoma | 50 (for ERK1/2 inhibition) | [8] |
Mechanism of Action: Signaling Pathway Inhibition
NVP-TAE684 inhibits the constitutive activation of ALK fusion proteins, leading to the suppression of downstream signaling pathways that promote cancer cell growth and survival. The primary signaling cascades affected are the PI3K/Akt, JAK/STAT, and RAS/MAPK pathways.[1]
Figure 1: NVP-TAE684 inhibits ALK, blocking downstream pro-survival pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of NVP-TAE684 in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of NVP-TAE684 on a cell line of interest.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
NVP-TAE684 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of NVP-TAE684 in complete culture medium.[9] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest NVP-TAE684 concentration).[9]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7][9]
-
MTT Addition: Add 10 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for Phospho-ALK and Downstream Effectors
This protocol is used to assess the inhibitory effect of NVP-TAE684 on the phosphorylation of ALK and its downstream signaling proteins.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
NVP-TAE684 stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of NVP-TAE684 for the desired time (e.g., 4-8 hours).[1][7] Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[12][14]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[14] Incubate with primary antibodies overnight at 4°C.[12][14] Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[14]
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the induction of apoptosis by NVP-TAE684.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
NVP-TAE684 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI) or 7-AAD, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with NVP-TAE684 for a specified time (e.g., 48 or 72 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI or 7-AAD according to the manufacturer's protocol.[1]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Experimental Workflow
A typical experimental workflow to characterize the effects of NVP-TAE684 in a new cell line would involve a series of assays to determine its potency and mechanism of action.
Figure 2: A logical workflow for investigating the effects of NVP-TAE684.
Conclusion
NVP-TAE684 is a valuable research tool for studying ALK-dependent signaling in cancer biology and for preclinical drug development. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments. It is recommended to perform dose-response and time-course experiments for each new cell line to determine the optimal experimental conditions.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Lysophosphatidic Acid Stimulates Mitogenic Activity and Signaling in Human Neuroblastoma Cells through a Crosstalk with Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. bio-rad.com [bio-rad.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. ptglab.com [ptglab.com]
- 15. glpbio.com [glpbio.com]
Application Notes and Protocols for In Vivo Studies with NVP-TAE 684
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the preparation and use of NVP-TAE 684, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, for in vivo research applications. The following protocols and data are intended to facilitate the effective design and execution of animal studies to evaluate the therapeutic potential of this compound.
Overview of this compound
This compound is a small molecule inhibitor that targets the ALK tyrosine kinase.[1][2] Aberrant ALK activity, often due to genetic rearrangements, is a known driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer.[3] this compound has demonstrated high potency in inhibiting ALK, leading to the suppression of downstream signaling pathways, cell cycle arrest, and apoptosis in ALK-dependent cancer cells.[1][3][4][5][6] In vivo studies have shown its efficacy in suppressing tumor growth and inducing regression in animal models.[3][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | TAE 684 | [2][7] |
| CAS Number | 761439-42-3 | [2] |
| Molecular Formula | C₃₀H₄₀ClN₇O₃S | [2] |
| Molecular Weight | 614.2 g/mol | [2] |
| Solubility | Soluble in DMSO and DMF. | [2][7] |
| Storage Temperature | -20°C | [2] |
In Vitro Activity
This compound exhibits potent inhibitory activity against ALK-dependent cell lines. The half-maximal inhibitory concentration (IC₅₀) values for various cell lines are provided below.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Ba/F3 NPM-ALK | Murine pro-B cells | 3 | [1] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 2-5 | [1] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 2-5 | [1] |
| AsPC-1 | Pancreatic Adenocarcinoma | 0.85 ± 0.005 µM | [4] |
| Panc-1 | Pancreatic Adenocarcinoma | 0.81 ± 0.01 µM | [4] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.29 ± 0.002 µM | [4] |
| Capan-1 | Pancreatic Adenocarcinoma | 0.86 ± 0.012 µM | [4] |
| CFPAC-1 | Pancreatic Adenocarcinoma | 0.44 ± 0.007 µM | [4] |
| Colo-357 | Pancreatic Adenocarcinoma | 0.66 ± 0.009 µM | [4] |
| BxPC-3 | Pancreatic Adenocarcinoma | 0.25 ± 0.006 µM | [4] |
In Vivo Efficacy and Dosing
In vivo studies in mouse models of ALCL have demonstrated the anti-tumor activity of this compound. The following table summarizes the dosing and observed effects.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| SCID beige mice with Karpas-299-luc xenografts | 1, 3, and 10 mg/kg, once daily, oral administration | Significant delay in lymphoma development and a 100- to 1,000-fold reduction in luminescence signal at 3 and 10 mg/kg. The 10 mg/kg treated group appeared healthy with no signs of toxicity. | [7][8] |
| Female Fox Chase SCID Beige mice with Karpas-299 xenografts | 1, 3, and 10 mg/kg, once daily for 3 weeks | Suppressed lymphomagenesis and induced regression of established lymphomas. | [5] |
Signaling Pathway Inhibition
This compound exerts its therapeutic effects by inhibiting the autophosphorylation of ALK and subsequently blocking major downstream signaling pathways that are critical for cancer cell proliferation and survival.
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Experimental Protocols
Preparation of this compound for In Vivo Oral Administration
This section provides two established protocols for formulating this compound for oral gavage in mice.[7] It is recommended to prepare the formulation fresh daily.
Protocol 1: PEG300-based Formulation
-
Prepare a stock solution of this compound in DMSO. Due to its hygroscopic nature, use newly opened DMSO.[7] The concentration of this stock will depend on the final desired dosing concentration.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.
-
Add 4.5 volumes of saline (0.9% NaCl in ddH₂O) to the mixture and mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Visually inspect the solution for clarity. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
Protocol 2: SBE-β-CD-based Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for up to one week.[7]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add 1 volume of the DMSO stock solution.
-
Add 9 volumes of the 20% SBE-β-CD in saline solution and mix thoroughly. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).[7]
-
Ensure the final solution is clear before administration.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for NVP-TAE684 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing NVP-TAE684, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in Western blotting experiments. This guide will enable researchers to effectively probe the ALK signaling pathway and assess the efficacy of NVP-TAE684 in relevant cellular models.
Introduction
NVP-TAE684 is a small molecule inhibitor that targets the ALK tyrosine kinase, including the NPM-ALK fusion protein, a key oncogenic driver in anaplastic large-cell lymphoma (ALCL).[1][2][3][4] It exerts its effects by inhibiting ALK autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell survival and proliferation, such as the STAT, RAS/RAF/MAPK, and PI3K/Akt pathways.[1][5] This leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[1][2][4][6] Western blotting is a fundamental technique to elucidate the mechanism of action of NVP-TAE684 by examining the phosphorylation status of ALK and its key downstream effectors.
Data Presentation
Table 1: In Vitro Efficacy of NVP-TAE684 in ALK-Dependent Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 2-5 | [1][6] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 2-5 | [1][6] |
| Ba/F3 NPM-ALK | Transformed Murine Pre-B Cell | 3 | [6] |
Table 2: Effect of NVP-TAE684 on ALK Downstream Signaling in Pancreatic Adenocarcinoma Cells (MIA PaCa-2 and Colo-357)
| Target Protein | Treatment Concentration (µM) | Treatment Duration | Observation | Reference |
| p-ALK (Y1604) | 0.01, 0.1, 1 | 8 hours | Marked reduction in phosphorylation | [7][8][9] |
| p-AKT (S473) | 0.01, 0.1, 1 | 8 hours | Effective inhibition of phosphorylation | [7][8][9] |
| p-ERK1/2 (Y202/T204) | 0.01, 0.1, 1 | 8 hours | Effective inhibition of phosphorylation | [7][8][9] |
| p-STAT3 (Y705) | 0.01, 0.1, 1 | 8 hours | Lesser degree of inhibition compared to p-AKT and p-ERK1/2 | [8] |
Experimental Protocols
Western Blotting Protocol for Assessing NVP-TAE684 Activity
This protocol is designed for cultured cells (e.g., Karpas-299, SU-DHL-1, MIA PaCa-2) treated with NVP-TAE684.
1. Cell Culture and Treatment:
-
Culture ALK-positive cancer cell lines in appropriate media and conditions.
-
Seed cells and allow them to adhere (for adherent cells) or reach a suitable density (for suspension cells).
-
Treat cells with varying concentrations of NVP-TAE684 (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and then scrape cells in ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail).[10]
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then resuspend in the supplemented RIPA lysis buffer.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[10]
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[10]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Phospho-ALK (e.g., Tyr1604)
-
Total ALK
-
Phospho-STAT3 (e.g., Tyr705)
-
Total STAT3
-
Phospho-Akt (e.g., Ser473)
-
Total Akt
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., α-tubulin, β-actin, or GAPDH)
-
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Mandatory Visualizations
Caption: NVP-TAE684 inhibits ALK phosphorylation and downstream signaling.
Caption: Step-by-step workflow for Western blot analysis of NVP-TAE684 effects.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Anaplastic lymphoma kinase inhibitor NVP-TAE684 suppresses the proliferation of human pancreatic adenocarcinoma cells - ProQuest [proquest.com]
- 10. origene.com [origene.com]
Application Notes and Protocols for NVP-TAE684 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-TAE684 is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and its oncogenic fusion proteins, such as Nucleophosmin-ALK (NPM-ALK). It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines driven by ALK activation. These application notes provide detailed protocols for utilizing NVP-TAE684 in biochemical and cellular kinase assays to assess its inhibitory activity and elucidate its mechanism of action.
Mechanism of Action
NVP-TAE684 exerts its inhibitory effect by binding to the ATP-binding pocket of the ALK kinase domain. This binding prevents the autophosphorylation of ALK, a critical step for its activation. Inhibition of ALK autophosphorylation subsequently blocks downstream signaling pathways, including the PI3K/AKT, MEK/ERK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of NVP-TAE684 against Various Kinases
| Kinase Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| NPM-ALK | Cellular | 2-10 | ALCL-derived cell lines | |
| NPM-ALK | Cellular | 3 | Ba/F3 NPM-ALK | |
| ALK | Biochemical | <10 | Recombinant Enzyme | |
| InsR | Biochemical | ~10-20 | Recombinant Enzyme | |
| InsR | Cellular | 1200 | H-4-II-E | |
| IGF1R | Biochemical | ~10-20 | Recombinant Enzyme | |
| Flt3 | Biochemical | 3 | Recombinant Enzyme | |
| Tie2 | Biochemical | 12 | Recombinant Enzyme | |
| LRRK2 | Biochemical | 7.8 | Recombinant Enzyme |
Table 2: Cellular Effects of NVP-TAE684 on Pancreatic Adenocarcinoma Cell Lines
| Cell Line | IC50 (µM) after 72h | Reference |
| AsPC-1 | 0.85 ± 0.005 | |
| Panc-1 | 0.81 ± 0.01 | |
| MIA PaCa-2 | 0.29 ± 0.002 | |
| Capan-1 | 0.86 ± 0.012 | |
| CFPAC-1 | 0.44 ± 0.007 | |
| Colo-357 | 0.66 ± 0.009 | |
| BxPC-3 | 0.25 ± 0.006 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted for determining the inhibitory activity of NVP-TAE684 against a target kinase, such as ALK, InsR, or IGF1R, in a biochemical format.
Materials:
-
Recombinant Kinase (e.g., ALK, InsR)
-
Biotinylated Substrate Peptide (e.g., Biotin-Poly-EY)
-
NVP-TAE684
-
ATP
-
Kinase Reaction Buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 3 mM MnCl₂, 1 mM DTT, 10 µM Na₃VO₄, 0.1 mg/mL BSA)
-
HTRF Detection Reagents:
-
Europium Cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
-
Detection Buffer (50 mM EDTA, 500 mM KF, 0.5 mg/mL BSA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of NVP-TAE684 in kinase reaction buffer.
-
In a 384-well plate, add 2 µL of the NVP-TAE684 dilutions.
-
Add 4 µL of a solution containing the recombinant kinase and the biotinylated substrate peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium Cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the NVP-TAE684 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of NVP-TAE684 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Karpas-299, SU-DHL-1, pancreatic cancer cell lines)
-
Complete cell culture medium
-
NVP-TAE684
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of NVP-TAE684 in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 560-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the NVP-TAE684 concentration to determine the IC50 value.
Western Blot Analysis of ALK Signaling
This protocol is for assessing the effect of NVP-TAE684 on the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
NVP-TAE684
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of NVP-TAE684 for a specified time (e.g., 4 or 8 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol differentiates between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with NVP-TAE684.
Materials:
-
Cancer cell lines
-
NVP-TAE684
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with NVP-TAE684 for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after NVP-TAE684 treatment.
Materials:
-
Cancer cell lines
-
NVP-TAE684
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with NVP-TAE684 for the desired time (e.g., 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: NVP-TAE684 inhibits ALK signaling pathways.
Caption: Workflow for MTT cell proliferation assay.
Caption: Workflow for cell cycle analysis.
Application Notes and Protocols for NVP-TAE684 Xenograft Mouse Model
These application notes provide a comprehensive overview and detailed protocols for utilizing the small molecule inhibitor NVP-TAE684 in a xenograft mouse model. This document is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Introduction
NVP-TAE684 is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of the ALK fusion protein, such as Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK), is a key oncogenic driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and neuroblastoma.[3][4][5][6] NVP-TAE684 exerts its anti-tumor effects by blocking the autophosphorylation of ALK and inhibiting its downstream signaling pathways, which include the STAT3, STAT5, PI3K/Akt, and RAS/RAF/MAPK pathways.[4][7] This inhibition leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[1][3][4] Xenograft mouse models are crucial for evaluating the in vivo efficacy and therapeutic potential of ALK inhibitors like NVP-TAE684.[8]
Data Presentation
In Vitro Efficacy of NVP-TAE684
| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-10 | [1][2][4] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-10 | [1][2][4] |
| Ba/F3 | Pro-B Cell Line | NPM-ALK Transfected | 3 | [1][2] |
| H3122 CR | Non-Small Cell Lung Cancer | EML4-ALK | Not Specified | [1] |
In Vivo Efficacy of NVP-TAE684 in Xenograft Models
| Cell Line | Mouse Strain | Tumor Model | NVP-TAE684 Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Karpas-299 | Fox Chase SCID Beige | Systemic Lymphoma | 3, 10 | Oral | Significant delay in lymphoma development; 100- to 1,000-fold reduction in luminescence signal. | [1][9] |
| Karpas-299 | Not Specified | Established Lymphoma | 1, 3, 10 | Oral | Dose-dependent tumor regression. | [4] |
| NGP | Athymic NCR Nude | Orthotopic Neuroblastoma | 25 | Intraperitoneal | Induced apoptosis in tumor cells. | [10] |
| CLB-BAR | BALB/c Nude | Subcutaneous Neuroblastoma | 20 | Not Specified | More effective than crizotinib in inhibiting tumor growth. | [11] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by NVP-TAE684.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient‐derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
Application Notes and Protocols for NVP-TAE684
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-TAE684 is a potent and highly selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] It is a critical tool for studying the role of ALK in normal physiology and in the pathology of various cancers, particularly anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements.[4][5] NVP-TAE684 exerts its therapeutic effects by blocking the constitutive activation of the NPM-ALK fusion protein, a key oncogenic driver in ALCL.[4][5] This leads to the inhibition of downstream signaling pathways, resulting in cell cycle arrest and apoptosis in ALK-dependent tumor cells.[1][4][5]
Mechanism of Action: Inhibition of the NPM-ALK Signaling Pathway
In many ALK-positive cancers, a chromosomal translocation results in the fusion of the ALK gene with another gene, most commonly Nucleophosmin (NPM). This creates the oncogenic NPM-ALK fusion protein, which possesses constitutive kinase activity. This unregulated activity drives several downstream signaling cascades, including the STAT3 and STAT5 pathways, promoting cell proliferation and survival.[4][5] NVP-TAE684 selectively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of its downstream effectors.[5]
Caption: NVP-TAE684 inhibits the NPM-ALK signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for NVP-TAE684.
| Parameter | Solvent / Cell Line | Value | Reference(s) |
| Solubility | DMSO | 3 - 30 mg/mL (4.88 - 48.84 mM) | [6] |
| DMSO (with gentle warming) | ≥ 61.4 mg/mL | [7] | |
| DMSO (with sonication) | 7.69 mg/mL (12.52 mM) | [1] | |
| Ethanol (with sonication) | ≥ 33.73 mg/mL | [7] | |
| Water | Insoluble | [6] | |
| Ethanol | Insoluble | [6] | |
| IC₅₀ | ALK (in ALCL cell lines) | 2 - 10 nM | [1][4][6] |
| Ba/F3 NPM-ALK cells | 3 nM | [1] | |
| InsR (recombinant enzyme) | ~10 - 20 nM | [5] | |
| LRRK2 | 7.8 nM | [7] |
Experimental Protocols
4.1. Materials
-
NVP-TAE684 powder
-
Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
1-methyl-2-pyrrolidinone
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath (optional)
4.2. Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of NVP-TAE684 powder. The molecular weight of NVP-TAE684 is 614.2 g/mol .
-
Dissolution:
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve a 10 mM concentration. It is crucial to use fresh DMSO as absorbed moisture can reduce solubility.[6]
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.14 mg of NVP-TAE684 in 1 mL of DMSO.
-
-
Aiding Dissolution: If the compound does not dissolve completely, the following methods can be used:
-
Sterilization (Optional): If required, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store aliquots at -20°C for up to one month or at -80°C for up to one year.[6]
4.3. Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Caption: Workflow for preparing NVP-TAE684 for in vitro use.
4.4. Preparation of Formulations for In Vivo Animal Studies
NVP-TAE684 is poorly soluble in aqueous solutions, requiring a co-solvent system for in vivo administration. Below are two reported formulations for oral gavage in mice. It is recommended to prepare these formulations fresh on the day of use. [1]
Formulation 1: DMSO/PEG300/Tween-80/Water [1]
This formulation results in a clear solution. The following steps are for preparing 1 mL of dosing solution.
-
Prepare a 10 mg/mL stock of NVP-TAE684 in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL NVP-TAE684/DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of sterile water or saline to bring the final volume to 1 mL. Mix thoroughly.
Formulation 2: 1-methyl-2-pyrrolidinone/PEG300 [5]
This formulation was used for pharmacokinetic studies.
-
Prepare a solution consisting of 10% 1-methyl-2-pyrrolidinone and 90% PEG 300.
-
Dissolve the NVP-TAE684 directly in this co-solvent mixture to the desired final concentration (e.g., for a 20 mg/kg dose).
Stability and Storage
-
Powder: Store at -20°C for up to 3 years.[6]
-
Stock Solutions (in DMSO):
-
General Handling: Avoid repeated freeze-thaw cycles of stock solutions.[6] Hygroscopic DMSO can significantly decrease the solubility of NVP-TAE684; always use fresh, anhydrous DMSO for preparing stock solutions.[1][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
NVP-TAE684 Treatment of ALK-Positive Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-TAE684 is a highly potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and its oncogenic fusion proteins, such as Nucleophosmin-ALK (NPM-ALK).[1][2] Constitutive activation of ALK is a key driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and specific subsets of non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2][3] NVP-TAE684 exerts its anti-tumor effects by blocking the kinase activity of ALK, leading to the inhibition of downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in ALK-dependent cancer cells.[1][4] These application notes provide an overview of the cellular effects of NVP-TAE684 on ALK-positive cell lines and detailed protocols for key experimental assays.
Data Presentation: Efficacy of NVP-TAE684
The following tables summarize the quantitative data on the efficacy of NVP-TAE684 in various ALK-positive cancer cell lines.
Table 1: In Vitro Cell Proliferation Inhibition by NVP-TAE684
| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 3 | |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-5 | |
| Ba/F3 NPM-ALK | Murine Pre-B Cell Line (Transformed) | NPM-ALK | 2-5 | |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | ~3 | [5] |
| AsPC-1 | Pancreatic Adenocarcinoma | ALK-Positive | 0.85 µM | [4] |
| Panc-1 | Pancreatic Adenocarcinoma | ALK-Positive | 0.81 µM | [4] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | ALK-Positive | 0.29 µM | [4] |
| Capan-1 | Pancreatic Adenocarcinoma | ALK-Positive | 0.86 µM | [4] |
| CFPAC-1 | Pancreatic Adenocarcinoma | ALK-Positive | 0.44 µM | [4] |
| Colo-357 | Pancreatic Adenocarcinoma | ALK-Positive | 0.66 µM | [4] |
| BxPC-3 | Pancreatic Adenocarcinoma | ALK-Positive | 0.25 µM* | [4] |
*Note: IC50 values for pancreatic adenocarcinoma cell lines are significantly higher than those for hematological malignancies, suggesting a different level of dependency on ALK signaling.[4]
Table 2: Cellular Effects of NVP-TAE684 Treatment
| Cell Line | Treatment Concentration & Duration | Effect | Quantitative Data | Reference |
| Karpas-299 | 25 nM for 72h | G1 Cell Cycle Arrest | 72% of cells in G1 phase (vs. 26% in control) | |
| SU-DHL-1 | 50 nM for 48h | Apoptosis Induction | 70-80% Annexin V positive cells | |
| Ba/F3 NPM-ALK | 50 nM for 48h | Apoptosis Induction | 85-95% Annexin V positive cells | |
| Karpas-299 | 50 nM for 72h | Apoptosis Induction | 20-30% Annexin V positive cells | |
| MIA PaCa-2 & Colo-357 | 0.01-1 µM for 8h | Inhibition of ALK Phosphorylation | Marked reduction in p-ALK (Y1604) | [4][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by NVP-TAE684 and the general experimental workflows for its evaluation.
Caption: ALK Signaling Pathway Inhibition by NVP-TAE684.
Caption: General Experimental Workflow for NVP-TAE684 Evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of NVP-TAE684.
Materials:
-
ALK-positive cells (e.g., Karpas-299, SU-DHL-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
NVP-TAE684 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count adherent cells, or directly count suspension cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach (for adherent lines) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of NVP-TAE684 in complete culture medium. A common starting range is 1 µM down to low nM concentrations. Include a DMSO-only vehicle control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of NVP-TAE684 to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium. For suspension cells, centrifuge the plate first.
-
Add 100 µL of solubilization solution (or DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for Phosphorylation Status
This protocol is to assess the inhibition of ALK and its downstream effectors.
Materials:
-
ALK-positive cells
-
6-well plates
-
NVP-TAE684
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK (Y1604), anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-Actin or α-tubulin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with NVP-TAE684 (e.g., 10 nM, 50 nM) for 4-8 hours. Include a DMSO control.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer with inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli buffer to the lysates (to a 1x final concentration) and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities, normalizing phosphorylated proteins to their total protein counterparts and loading controls.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies apoptosis induced by NVP-TAE684.
Materials:
-
ALK-positive cells
-
6-well plates
-
NVP-TAE684
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1-2 x 10^5 cells/mL in 6-well plates.
-
Treat with NVP-TAE684 (e.g., 50 nM) for 48-72 hours. Include a DMSO control.
-
-
Cell Harvesting and Staining:
-
Harvest cells, including any floating cells in the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1x Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of NVP-TAE684 on cell cycle distribution.
Materials:
-
ALK-positive cells
-
6-well plates
-
NVP-TAE684
-
PBS
-
Ice-cold 70% Ethanol
-
FACS tubes
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with NVP-TAE684 (e.g., 25-50 nM) for 48-72 hours.
-
Harvest approximately 1 x 10^6 cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols: Determination of NVP-TAE684 IC50 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-TAE684 is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, acts as an oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[4][5][6] NVP-TAE684 exerts its anti-tumor effects by binding to the ATP-binding site of the ALK kinase, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[7][8] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of NVP-TAE684 in cancer cell lines, along with data presentation and visualization of the relevant signaling pathways.
Data Presentation: IC50 Values of NVP-TAE684 in Cancer Cell Lines
The anti-proliferative activity of NVP-TAE684 has been evaluated across a range of cancer cell lines, demonstrating high potency, particularly in ALK-dependent models. The IC50 values, representing the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 2-10 | [1][7] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 2-5 | [7] |
| Ba/F3 (NPM-ALK) | Pro-B Cell Line (Engineered) | 3 | [7] |
| AsPC-1 | Pancreatic Adenocarcinoma | 850 | [6] |
| Panc-1 | Pancreatic Adenocarcinoma | 810 | [6] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 290 | [6] |
| Capan-1 | Pancreatic Adenocarcinoma | 860 | [6] |
| CFPAC-1 | Pancreatic Adenocarcinoma | 440 | [6] |
| Colo-357 | Pancreatic Adenocarcinoma | 660 | [6] |
| BxPC-3 | Pancreatic Adenocarcinoma | 250 | [6] |
Signaling Pathway Inhibition
NVP-TAE684 effectively inhibits the constitutive activation of ALK, leading to the suppression of multiple downstream signaling pathways that are critical for cancer cell growth and survival. These include the JAK-STAT, PI3K/Akt, and RAS/RAF/MAPK pathways.[1][4][6] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.[1][7]
Caption: NVP-TAE684 inhibits ALK, blocking downstream pro-survival pathways.
Experimental Protocols: IC50 Determination
The following protocol outlines the determination of NVP-TAE684 IC50 using a cell viability assay, such as the MTT or a luciferase-based assay (e.g., CellTiter-Glo®).
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
NVP-TAE684 (stock solution in DMSO)
-
96-well clear or white-walled microplates (depending on the assay)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Experimental Workflow
Caption: Workflow for determining the IC50 of NVP-TAE684 in cancer cells.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Resuspend the cells in a complete medium to the desired concentration.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a series of NVP-TAE684 dilutions from the stock solution in a complete medium. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
-
Cell Viability Assay (MTT Protocol):
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log-transformed concentration of NVP-TAE684.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[11][12]
-
Conclusion
NVP-TAE684 is a highly effective inhibitor of ALK-driven cancers. The protocols and data presented here provide a comprehensive guide for researchers to accurately determine the IC50 of NVP-TAE684 in various cancer cell lines. This information is critical for preclinical studies and the further development of ALK inhibitors in oncology. Consistent and reproducible IC50 determination is fundamental to understanding the potency of anti-cancer compounds and for making informed decisions in drug discovery and development pipelines.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. - OAK Open Access Archive [oak.novartis.com]
- 4. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 5. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
NVP-TAE684: Inducing Apoptosis in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-TAE684 is a potent and highly selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Constitutive activation of ALK is a key oncogenic driver in several cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][5][6] NVP-TAE684 effectively blocks the catalytic activity of ALK, leading to the inhibition of downstream signaling pathways crucial for cell survival and proliferation.[1][2] This ultimately results in cell cycle arrest and the induction of apoptosis in ALK-dependent cancer cells.[1][3][4] These application notes provide a comprehensive overview of the mechanism of NVP-TAE684-induced apoptosis and detailed protocols for its assessment.
Mechanism of Action
NVP-TAE684 exerts its pro-apoptotic effects by inhibiting the autophosphorylation of the ALK fusion protein.[1] This initial event triggers a cascade of downstream effects, primarily through the suppression of key survival signaling pathways, including:
-
PI3K/AKT Pathway: Inhibition of ALK phosphorylation leads to decreased activation of AKT, a central protein in promoting cell survival and inhibiting apoptosis.[5][7]
-
RAS/MEK/ERK Pathway: NVP-TAE684 treatment results in the reduced phosphorylation of ERK1/2, a critical component of a pathway that regulates cell proliferation and survival.[5][7]
-
JAK/STAT Pathway: The inhibitor also blocks the phosphorylation of STAT3 and STAT5, transcription factors that regulate the expression of genes involved in cell survival and proliferation.[2]
The collective inhibition of these pathways culminates in the activation of the intrinsic apoptotic cascade, characterized by the activation of executioner caspases, such as caspase-3 and caspase-7, leading to programmed cell death.[5]
Quantitative Data Summary
The efficacy of NVP-TAE684 in inhibiting cell proliferation and inducing apoptosis varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of NVP-TAE684 in various cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 2-5 | [1][3] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 2-5 | [1][3] |
| Ba/F3 NPM-ALK | Pro-B cells (engineered) | 3 | [2][3] |
| AsPC-1 | Pancreatic Adenocarcinoma | 0.85 ± 0.005 µM | [5][6] |
| Panc-1 | Pancreatic Adenocarcinoma | 0.81 ± 0.01 µM | [5][6] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.29 ± 0.002 µM | [5][6] |
| Capan-1 | Pancreatic Adenocarcinoma | 0.86 ± 0.012 µM | [5][6] |
| CFPAC-1 | Pancreatic Adenocarcinoma | 0.44 ± 0.007 µM | [5][6] |
| Colo-357 | Pancreatic Adenocarcinoma | 0.66 ± 0.009 µM | [5][6] |
| BxPC-3 | Pancreatic Adenocarcinoma | 0.25 ± 0.006 µM | [5][6] |
Signaling Pathway Diagram
Caption: NVP-TAE684 induced apoptosis signaling pathway.
Experimental Protocols
This section provides detailed protocols for assessing apoptosis induced by NVP-TAE684. The two primary methods described are Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and a Caspase-3/7 activity assay.
Experimental Workflow
Caption: Workflow for NVP-TAE684 apoptosis assays.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
NVP-TAE684 (solubilized in DMSO)
-
Appropriate cancer cell line (e.g., Karpas-299, SU-DHL-1, MIA PaCa-2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of NVP-TAE684 (e.g., 0, 10, 50, 100 nM for sensitive lines; or 0, 0.1, 1, 10 µM for less sensitive lines) for a predetermined time (e.g., 24, 48, or 72 hours).[1][5] Include a DMSO-treated vehicle control.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the cells from the collected medium.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis.
Materials:
-
NVP-TAE684 (solubilized in DMSO)
-
Appropriate cancer cell line
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System or equivalent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Treatment: After 24 hours, treat the cells with various concentrations of NVP-TAE684 (e.g., 0, 0.1, 1, 10 µM) for the desired duration (e.g., 24 hours).[5] Include a vehicle control (DMSO).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
NVP-TAE684 is a valuable tool for studying ALK-driven cancers and the mechanisms of targeted cancer therapy. The protocols outlined in these application notes provide robust methods for quantifying the apoptotic effects of NVP-TAE684, which can be adapted for various research and drug development applications. The induction of apoptosis is a key indicator of the therapeutic potential of this compound, and its careful measurement is essential for preclinical evaluation.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anaplastic lymphoma kinase inhibitor NVP‑TAE684 suppresses the proliferation of human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of NVP-TAE 684
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NVP-TAE684. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How selective is NVP-TAE684 for its primary target, ALK?
NVP-TAE684 is a highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). It has been shown to inhibit the growth of ALK-dependent cell lines with IC50 values in the low nanomolar range (2-10 nM).[1][2][3] While it is highly selective, some cross-reactivity with other kinases has been observed, particularly in in vitro assays.
Q2: What are the known primary off-target kinases for NVP-TAE684?
The most well-documented off-target kinases for NVP-TAE684 are the Insulin Receptor (InsR) and the Insulin-like Growth Factor 1 Receptor (IGF1R), with which ALK shares high sequence homology.[1] In in vitro kinase assays, NVP-TAE684 shows inhibitory activity against InsR with an IC50 of approximately 10-20 nM.[1] However, in cellular assays, NVP-TAE684 is about 100-fold more potent against ALK than InsR.[1] There is also a suggestion of off-target inhibition of aurora kinase.[4][5]
Q3: I am observing unexpected phenotypes in my experiment. Could these be due to off-target effects of NVP-TAE684?
Unexplained experimental outcomes could potentially be due to off-target effects. To investigate this, consider the following troubleshooting steps:
-
Perform a dose-response experiment: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for ALK inhibition.
-
Use a structurally different ALK inhibitor: If a similar phenotype is observed with a different ALK inhibitor, it is more likely to be an on-target effect.
-
Validate with a rescue experiment: Transfect cells with a drug-resistant mutant of ALK. This should rescue the on-target effects but not the off-target effects.[6]
-
Analyze downstream signaling pathways: Use western blotting to check the phosphorylation status of key downstream effectors of ALK (e.g., STAT3, STAT5, Akt, ERK1/2) and compare this with the phosphorylation of proteins in pathways not expected to be affected.[1][4]
Q4: Does NVP-TAE684 have any known off-target effects unrelated to kinase inhibition?
Yes, NVP-TAE684 has been shown to interact with the ATP-binding cassette (ABC) transporter ABCG2, which is involved in multidrug resistance.[7][8] NVP-TAE684 can inhibit the efflux function of ABCG2, which can increase the intracellular concentration of co-administered chemotherapeutic drugs.[8] This is an important consideration in experimental design, especially in studies involving multidrug resistant cell lines.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at effective concentrations.
Possible Cause: Off-target kinase inhibition or compound solubility issues.
Troubleshooting Steps:
-
Perform a kinome-wide selectivity screen: This will identify other kinases that are inhibited by NVP-TAE684 at the concentrations used in your experiment.[9]
-
Test inhibitors with different chemical scaffolds: If cytotoxicity persists with other ALK inhibitors that have different chemical structures, it may indicate an on-target effect.[9]
-
Check compound solubility: Ensure that NVP-TAE684 is fully dissolved in your cell culture media, as precipitation can lead to non-specific toxic effects.[9]
-
Include a vehicle control: This will help determine if the solvent used to dissolve NVP-TAE684 is contributing to the observed toxicity.[9]
Issue 2: Discrepancy between in vitro kinase assay data and cellular assay results.
Possible Cause: Differences in ATP concentration, presence of regulatory proteins, or cellular transport mechanisms.
Troubleshooting Steps:
-
Consider ATP concentration: In vitro kinase assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels. This can affect the apparent potency of ATP-competitive inhibitors like NVP-TAE684.[10]
-
Evaluate in a cellular context: Use cell-based assays to measure target engagement and the effects on downstream signaling pathways.[11]
-
Assess compound permeability: Ensure that NVP-TAE684 can effectively cross the cell membrane to reach its intracellular target.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of NVP-TAE684
| Target Kinase | Cell Line | IC50 (nM) | Reference |
| NPM-ALK | Karpas-299 | 2-5 | [2] |
| NPM-ALK | SU-DHL-1 | 2-5 | [2] |
| NPM-ALK | Ba/F3 NPM-ALK | ~3 | [1] |
| InsR | Recombinant Enzyme | ~10-20 | [1] |
Table 2: Cellular Inhibitory Activity of NVP-TAE684
| Cell Line | Assay | IC50 | Reference |
| Karpas-299 | Cell Proliferation | 2-10 nM | [1][3] |
| SU-DHL-1 | Cell Proliferation | 2-10 nM | [1][3] |
| H-4-II-E (InsR signaling) | Western Blot | ~100-fold less potent than for ALK | [1] |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of NVP-TAE684 against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare NVP-TAE684 at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[9]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where NVP-TAE684 competes with a labeled ligand for binding to each kinase in the panel.[9]
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity or the dissociation constant (Kd) for each kinase. This data can be used to generate a selectivity profile.
Western Blotting for Downstream Signaling
Objective: To assess the on-target and potential off-target effects of NVP-TAE684 on cellular signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of NVP-TAE684 or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ALK, ALK, p-STAT3, STAT3, p-Akt, Akt, p-ERK1/2, ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to determine the effect of NVP-TAE684 on each signaling pathway.[9]
Visualizations
Caption: NVP-TAE684 inhibits the NPM-ALK signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reversal Effect of ALK Inhibitor NVP-TAE684 on ABCG2-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Acquired Resistance to NVP-TAE684
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the ALK inhibitor, NVP-TAE684.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Decreased sensitivity to NVP-TAE684 in long-term cell culture.
Question: My ALK-positive cancer cell line, which was initially sensitive to NVP-TAE684, is now showing reduced responsiveness. What are the potential causes and how can I investigate them?
Answer: Decreased sensitivity to NVP-TAE684 in long-term cultures is a common issue and typically points to the development of acquired resistance. The primary mechanisms can be broadly categorized as ALK-dependent or ALK-independent.
Troubleshooting Steps:
-
Confirm Resistance: The first step is to quantitatively confirm the shift in sensitivity.
-
Action: Perform a dose-response experiment and calculate the IC50 value of NVP-TAE684 in your current cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms acquired resistance.
-
Recommended Protocol: --INVALID-LINK--.
-
-
Investigate ALK-Dependent Mechanisms: These involve alterations in the ALK protein itself.
-
Secondary Mutations: The most frequent cause is the emergence of secondary mutations in the ALK kinase domain that interfere with NVP-TAE684 binding.[1]
-
Action: Sequence the ALK kinase domain in your resistant cells to identify potential mutations. Common resistance mutations for ALK inhibitors include L1196M, G1202R, and L1152R.[1]
-
Recommended Protocols: --INVALID-LINK--, --INVALID-LINK--.
-
-
ALK Gene Amplification: Increased copies of the ALK fusion gene can lead to higher levels of the ALK protein, requiring higher concentrations of the inhibitor for effective suppression.
-
Action: Use Fluorescence In Situ Hybridization (FISH) to assess the ALK gene copy number in your resistant cells compared to the parental line.
-
Recommended Protocol: --INVALID-LINK--.
-
-
-
Investigate ALK-Independent Mechanisms (Bypass Pathways): The cancer cells may have activated alternative signaling pathways to survive despite ALK inhibition.
Issue 2: Cells are resistant to NVP-TAE684 but show no secondary mutations in ALK.
Question: I've sequenced the ALK kinase domain in my NVP-TAE684-resistant cell line and found no secondary mutations. What other mechanisms could be at play?
Answer: The absence of secondary ALK mutations strongly suggests the activation of ALK-independent bypass signaling pathways. Cancer cells can develop resistance by activating parallel signaling cascades that maintain cell proliferation and survival.
Troubleshooting Steps:
-
Assess Bypass Pathway Activation:
-
Action: Perform a phospho-RTK array or a series of western blots to examine the phosphorylation status of key alternative signaling molecules. In the context of NVP-TAE684 resistance, activation of the EGFR signaling pathway is a documented mechanism.[2] Other potential bypass pathways to investigate include HER2/HER3 and MET.[3][4]
-
Downstream Effectors: Concurrently, check the phosphorylation status of downstream signaling nodes like AKT, ERK, and STAT3. Sustained activation of these pathways in the presence of NVP-TAE684 is a strong indicator of a functional bypass track.[5][6]
-
Recommended Protocol: --INVALID-LINK--.
-
-
Functional Validation of Bypass Pathway:
-
Action: If a bypass pathway is identified (e.g., activated EGFR), use a specific inhibitor for that pathway in combination with NVP-TAE684. A synergistic effect on cell viability would confirm the role of the bypass pathway in conferring resistance.[2]
-
Action: Alternatively, use siRNA or shRNA to knock down the expression of the suspected bypass pathway protein (e.g., EGFR) and observe if sensitivity to NVP-TAE684 is restored.[2]
-
Recommended Protocols: --INVALID-LINK--, --INVALID-LINK--.
-
Issue 3: How do I interpret my Western Blot results for ALK signaling?
Question: I've performed a western blot on my sensitive and resistant cell lines treated with NVP-TAE684. What should I be looking for?
Answer: Your western blot results can provide critical insights into the mechanism of resistance.
Interpretation Guide:
-
Sensitive Cells (Parental Line): Upon treatment with NVP-TAE684, you should observe a significant decrease in the phosphorylation of ALK (p-ALK). This should be followed by a reduction in the phosphorylation of its key downstream effectors, such as p-AKT, p-ERK, and p-STAT3.[5][6]
-
Resistant Cells with ALK Mutation/Amplification: In these cells, you may see sustained or only partially reduced p-ALK levels even at high concentrations of NVP-TAE684. Consequently, downstream signaling (p-AKT, p-ERK) will also remain active.
-
Resistant Cells with Bypass Pathway Activation: You will likely see effective inhibition of p-ALK by NVP-TAE684, similar to the sensitive cells. However, you will observe persistent phosphorylation of downstream effectors like p-AKT and/or p-ERK. This indicates that another pathway is responsible for activating these downstream signals. Further blotting for p-EGFR, p-HER2, etc., would be necessary to identify the specific bypass track.[2]
Quantitative Data Summary
Table 1: IC50 Values of NVP-TAE684 in Sensitive and Resistant Cell Lines
| Cell Line | ALK Status | Resistance Mechanism | NVP-TAE684 IC50 (nM) | Reference |
| Ba/F3 NPM-ALK | Sensitive | - | 2-5 | [7] |
| SU-DHL-1 | Sensitive | - | 2-5 | [7] |
| Karpas-299 | Sensitive | - | 3 | [7] |
| H3122 | EML4-ALK (Sensitive) | - | ~1.2 | [8] |
| H3122 CR | EML4-ALK (Crizotinib-Resistant) | L1196M Mutation | ~2.7 | [8] |
| H3122 TR3 | EML4-ALK (TAE684-Resistant) | EGFR Activation | >100 | [2] |
| DFCI076 | EML4-ALK (Resistant) | L1152R Mutation & EGFR Activation | >1000 | [2] |
Visualized Mechanisms and Workflows
Caption: Overview of ALK-dependent and -independent resistance mechanisms to NVP-TAE684.
Caption: A logical workflow for diagnosing the mechanism of NVP-TAE684 resistance.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or Resazurin Assay)
This protocol is for determining the IC50 value of NVP-TAE684.[9][10][11]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of NVP-TAE684 in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of NVP-TAE684. Include a vehicle control (e.g., DMSO) and a no-cell (blank) control.
-
-
Incubation:
-
Incubate the plate for 72 hours in a standard cell culture incubator.
-
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at the appropriate wavelength.
-
For Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure the fluorescence with an appropriate plate reader.[9]
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of viable cells against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: ALK Mutation Detection by RT-PCR and Sequencing
This protocol is to identify point mutations in the ALK kinase domain.[12][13]
-
RNA Extraction:
-
Extract total RNA from both parental (sensitive) and resistant cell pellets using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.
-
-
PCR Amplification:
-
Design primers flanking the ALK kinase domain.
-
Perform PCR to amplify the ALK kinase domain from the cDNA of both sensitive and resistant cells.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel to verify the amplification of a product of the correct size.
-
-
PCR Product Purification:
-
Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using the same primers as for amplification.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cells to the sequence from the sensitive cells (or a reference sequence) to identify any nucleotide changes that result in amino acid substitutions.
-
Protocol 3: ALK Gene Rearrangement Analysis by FISH
This protocol is used to detect ALK gene amplification.[12][13][14][15]
-
Cell Preparation:
-
Prepare slides with cells that have been fixed and permeabilized.
-
-
Probe Hybridization:
-
Use a break-apart FISH probe specific for the ALK locus.
-
Denature the cellular DNA and the probe DNA by heating.
-
Allow the probe to hybridize to the target sequence on the slides overnight in a humidified chamber.
-
-
Washing:
-
Wash the slides to remove any unbound probe.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the slides using a fluorescence microscope with appropriate filters.
-
In a normal cell, the red and green signals from the break-apart probe will be fused (or very close together). In a cell with ALK amplification, you will observe an increased number of ALK signals per nucleus compared to the control cells.
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of ALK and downstream proteins.[16][17][18][19][20]
-
Cell Lysis:
-
Treat sensitive and resistant cells with NVP-TAE684 at various concentrations for a specified time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for p-ALK, total ALK, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Protocol 5: Gene Knockdown using siRNA
This protocol is for functionally validating the role of a bypass pathway.
-
siRNA Transfection:
-
Seed cells so they are at 30-50% confluency on the day of transfection.
-
Transfect the cells with siRNA targeting the gene of interest (e.g., EGFR) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
-
Validation of Knockdown:
-
Harvest a subset of the cells and perform western blotting to confirm the reduced expression of the target protein.
-
-
Functional Assay:
-
Re-plate the remaining transfected cells and perform a cell viability assay (as in Protocol 1) with NVP-TAE684 to determine if sensitivity to the drug is restored in the cells with the target gene knocked down.
-
References
- 1. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. researchgate.net [researchgate.net]
- 12. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - Hernandez - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. Guidelines for clinical practice of ALK fusion detection in non-small-cell lung cancer: a proposal from the Chinese RATICAL study group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
NVP-TAE 684 not inhibiting ALK phosphorylation
Welcome to the technical support center for NVP-TAE684. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of NVP-TAE684 as an Anaplastic Lymphoma Kinase (ALK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is NVP-TAE684 and what is its primary target?
A1: NVP-TAE684 is a potent and highly selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] It is designed to block the kinase activity of ALK, which is a key driver in certain types of cancers, such as anaplastic large-cell lymphomas (ALCL) and a subset of non-small cell lung cancers (NSCLC).[1][5]
Q2: What is the expected outcome of treating ALK-positive cells with NVP-TAE684?
A2: Treatment of ALK-dependent cancer cell lines with NVP-TAE684 is expected to inhibit ALK autophosphorylation rapidly and in a sustained manner.[1][2] This leads to the inhibition of downstream signaling pathways, including STAT3, STAT5, AKT, and ERK.[1][6] Consequently, this should result in the induction of apoptosis (programmed cell death) and cell cycle arrest, ultimately leading to a reduction in cell proliferation and viability.[1][2][7]
Q3: What are the typical IC50 values for NVP-TAE684?
A3: The 50% inhibitory concentration (IC50) for NVP-TAE684 in ALK-dependent cell lines, such as Karpas-299 and SU-DHL-1, is typically in the low nanomolar range, between 2 and 10 nM.[1][2][3][4]
Q4: Does NVP-TAE684 have known off-target effects?
A4: While NVP-TAE684 is highly selective for ALK, some off-target activities have been reported. It is significantly less potent against the Insulin Receptor (InsR), with an IC50 approximately 100-fold higher than for ALK.[1][2] It has also been shown to inhibit other kinases such as c-Fes and LRRK2.[8][9] Additionally, it may interact with the ABCG2 drug transporter, which could affect its intracellular concentration in certain cell types.[10][11]
Troubleshooting Guide: NVP-TAE684 Not Inhibiting ALK Phosphorylation
This guide addresses the specific issue of observing no inhibition of ALK phosphorylation after treating cells with NVP-TAE684.
Problem: No reduction in phosphorylated ALK (p-ALK) levels detected by Western blot or other methods.
Below is a step-by-step guide to troubleshoot this issue, including potential causes and recommended solutions.
Step 1: Verify Experimental Parameters
| Parameter | Potential Issue | Recommended Solution |
| Inhibitor Concentration | The concentration of NVP-TAE684 may be too low to be effective. | Confirm the final concentration used in your experiment. For initial experiments in ALK-dependent cell lines like Karpas-299 or SU-DHL-1, a concentration range of 10 nM to 100 nM is recommended. A significant reduction in ALK phosphorylation is expected at concentrations as low as 10 nM.[1] |
| Treatment Duration | The incubation time with the inhibitor might be insufficient. | NVP-TAE684 has been shown to cause a rapid and sustained inhibition of ALK phosphorylation. A treatment time of 4 hours is often sufficient to observe a significant reduction.[1] Consider a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal duration for your specific cell line. |
| Cell Line & ALK Status | The cell line used may not be dependent on ALK signaling, may have low ALK expression, or may not express a constitutively active form of ALK. | Confirm that your cell line expresses an active form of ALK (e.g., NPM-ALK, EML4-ALK).[1][12] Use a validated ALK-positive cell line (e.g., Karpas-299, SU-DHL-1) as a positive control.[1][2] |
Step 2: Assess Inhibitor Integrity and Preparation
| Parameter | Potential Issue | Recommended Solution |
| Inhibitor Quality | The NVP-TAE684 compound may have degraded due to improper storage or handling. | Ensure the inhibitor is stored as recommended by the supplier, typically at -20°C.[9] Prepare fresh stock solutions in an appropriate solvent like DMSO.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9] |
| Solvent Issues | The inhibitor may not be fully dissolved, or the solvent concentration might be affecting the cells. | Ensure NVP-TAE684 is completely dissolved in the solvent before diluting it in the cell culture medium. Include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the treated samples to rule out solvent effects. |
Step 3: Investigate Potential Cellular Resistance Mechanisms
| Parameter | Potential Issue | Recommended Solution |
| Acquired Resistance | Cells may have developed resistance to the inhibitor, for instance, through mutations in the ALK kinase domain (e.g., the L1196M "gatekeeper" mutation).[5] | If you are working with a cell line that has been cultured for an extended period in the presence of the inhibitor, consider sequencing the ALK kinase domain to check for mutations. Interestingly, NVP-TAE684 has been shown to be effective against some crizotinib-resistant mutations.[5] |
| Drug Efflux | The cells might be actively pumping the inhibitor out, thereby reducing its effective intracellular concentration. This can be mediated by drug transporters like ABCG2.[10] | Test for the expression of ABCG2 or other relevant ABC transporters in your cell line. If high expression is detected, consider co-treatment with an inhibitor of the specific transporter to see if it restores sensitivity to NVP-TAE684. |
Quantitative Data Summary
The following tables summarize key quantitative data for NVP-TAE684 based on published literature.
Table 1: IC50 Values of NVP-TAE684 in ALK-Dependent Cell Lines
| Cell Line | ALK Fusion/Mutation | Assay Type | IC50 (nM) | Reference |
| Ba/F3 NPM-ALK | NPM-ALK | Proliferation | 3 | [2][7] |
| Karpas-299 | NPM-ALK | Proliferation | 2-5 | [1][2] |
| SU-DHL-1 | NPM-ALK | Proliferation | 2-5 | [1][2] |
| H3122 | EML4-ALK | Cell Survival | <200 | [5] |
| H3122 CR (Crizotinib Resistant) | EML4-ALK (L1196M) | Cell Survival | <200 | [5] |
Table 2: IC50 Values of NVP-TAE684 Against Various Kinases
| Kinase | Assay Type | IC50 (nM) | Reference |
| ALK | Cellular | 2-10 | [1] |
| InsR | In vitro | 10-20 | [1] |
| InsR | Cellular | 1200 | [1] |
| LRRK2 | In vitro | 7.8 | [9] |
| LRRK2 (G2019S) | In vitro | 6.1 | [13] |
Experimental Protocols
Protocol 1: Western Blot for ALK Phosphorylation
-
Cell Seeding: Plate ALK-positive cells (e.g., Karpas-299) at an appropriate density and allow them to adhere or recover overnight.
-
Treatment: Treat the cells with varying concentrations of NVP-TAE684 (e.g., 0, 1, 10, 50, 100 nM) for a specified duration (e.g., 4 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1604) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ALK and/or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of NVP-TAE684 (e.g., from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of NVP-TAE684.
Caption: Troubleshooting workflow for NVP-TAE684 experiments.
Caption: General experimental workflow for testing NVP-TAE684 efficacy.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pnas.org [pnas.org]
- 8. NVP-TAE684 - LKT Labs [lktlabs.com]
- 9. glpbio.com [glpbio.com]
- 10. Reversal Effect of ALK Inhibitor NVP-TAE684 on ABCG2-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. abmole.com [abmole.com]
Technical Support Center: Optimizing NVP-TAE684 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NVP-TAE684 in in vivo experiments. The information is designed to assist in optimizing dosage, preparing the compound for administration, and interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for NVP-TAE684 in mice?
A1: Based on published studies, a common starting dosage range for NVP-TAE684 in mouse xenograft models is between 3 mg/kg and 10 mg/kg, administered once daily.[1][2][3] Some studies have explored doses as low as 1 mg/kg, which showed limited efficacy, while doses up to 10 mg/kg have been shown to be effective without signs of toxicity.[2][3] The optimal dosage will depend on the specific tumor model, its sensitivity to ALK inhibition, and the route of administration.
Q2: How should I prepare NVP-TAE684 for in vivo administration?
A2: NVP-TAE684 can be formulated for oral administration. A commonly used vehicle solution consists of 10% 1-methyl-2-pyrrolidinone and 90% PEG 300.[2] Another described formulation involves dissolving the compound in a mixture of PEG300, Tween80, and ddH2O.[1] It is crucial to ensure the compound is fully dissolved to achieve consistent dosing.
Q3: What is the mechanism of action of NVP-TAE684?
A3: NVP-TAE684 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[1][4][5] In cancer cells driven by ALK fusion proteins (like NPM-ALK), NVP-TAE684 blocks the kinase activity, leading to the inhibition of downstream signaling pathways responsible for cell proliferation and survival.[2][4][6] This ultimately results in cell cycle arrest and apoptosis.[1][2]
Q4: Which downstream signaling pathways are affected by NVP-TAE684?
A4: NVP-TAE684 treatment leads to a rapid and sustained inhibition of NPM-ALK phosphorylation. This, in turn, inhibits the phosphorylation of key downstream effectors, including STAT3, STAT5, ERK, and Akt.[2][4][5] The inhibition of these pathways is critical for the anti-tumor effects of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of Tumor Regression | - Suboptimal dosage- Poor bioavailability- Tumor resistance | - Perform a dose-response study, escalating the dose (e.g., 3, 5, 10 mg/kg) to determine the most effective concentration for your model.[2]- Ensure proper formulation and administration of the compound to maximize absorption.- Confirm ALK activation in your tumor model. Consider sequencing the ALK kinase domain to check for resistance mutations. |
| Unexpected Toxicity or Weight Loss | - Dosage is too high- Vehicle-related toxicity | - Reduce the dosage of NVP-TAE684.- Include a vehicle-only control group to assess any toxicity related to the formulation itself.[2]- Closely monitor animal health, including daily weight checks. |
| Variability in Tumor Response | - Inconsistent dosing- Heterogeneity of the tumor model | - Ensure the NVP-TAE684 formulation is homogenous and administered accurately.- Use a larger cohort of animals to account for biological variability.- Characterize the ALK expression and activation status across your tumor samples. |
| Difficulty Dissolving NVP-TAE684 | - Inappropriate solvent- Compound precipitation | - Use the recommended vehicle solutions (e.g., 10% 1-methyl-2-pyrrolidinone/90% PEG 300).[2] Gentle warming and sonication may aid in dissolution.[3]- Prepare fresh formulations for each dosing schedule to avoid precipitation. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol is a general guideline and should be adapted for specific experimental needs.
-
Animal Model: Use immunodeficient mice (e.g., SCID or NSG) for tumor cell implantation.
-
Tumor Cell Inoculation: Subcutaneously inject ALK-positive cancer cells (e.g., Karpas-299) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
NVP-TAE684 Preparation:
-
Prepare a stock solution of NVP-TAE684 in a suitable solvent.
-
On the day of dosing, dilute the stock solution to the desired final concentration using the vehicle (e.g., 10% 1-methyl-2-pyrrolidinone/90% PEG 300).[2]
-
-
Administration: Administer NVP-TAE684 or vehicle control to the respective groups via oral gavage once daily.
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Western Blot Analysis of Downstream Signaling
-
Sample Preparation: Homogenize tumor tissue or lyse cultured cells treated with NVP-TAE684.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-ERK, ERK, p-Akt, and Akt.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: NVP-TAE684 inhibits ALK autophosphorylation and downstream signaling pathways.
Caption: General workflow for an in vivo efficacy study of NVP-TAE684.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
NVP-TAE684 Technical Support Center: Degradation and Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of NVP-TAE684 in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for NVP-TAE684?
To ensure the long-term stability of NVP-TAE684, it is crucial to adhere to the following storage guidelines. These recommendations are based on information provided by various suppliers.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solutions | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for short-term storage only. Aliquot to minimize degradation. |
2. What solvents are recommended for preparing NVP-TAE684 stock solutions?
NVP-TAE684 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] For cell-based assays, DMSO is commonly used to prepare concentrated stock solutions. When preparing aqueous dilutions for experiments, it is important to consider the final concentration of the organic solvent to avoid cytotoxicity.
3. How can I minimize the degradation of NVP-TAE684 in solution?
To minimize degradation, it is recommended to:
-
Aliquot stock solutions into single-use volumes. This will prevent contamination and degradation that can occur with repeated freeze-thaw cycles.
-
Protect solutions from light. While specific photostability data is limited, it is a good laboratory practice to protect solutions of complex organic molecules from light.
-
Use freshly prepared dilutions for experiments whenever possible.
4. What are the potential degradation pathways for NVP-TAE684?
-
Hydrolysis: The sulfonamide and amine linkages could be susceptible to hydrolysis, particularly at non-neutral pH. The pyrimidine ring itself is generally stable to hydrolysis.
-
Oxidation: The aromatic amine and piperazine moieties could be susceptible to oxidation.
-
Photodegradation: Aromatic amines and the heterocyclic pyrimidine ring system can be susceptible to degradation upon exposure to UV or visible light.
5. How does NVP-TAE684 exert its therapeutic effect?
NVP-TAE684 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[3] In certain cancers, such as anaplastic large-cell lymphoma (ALCL), a chromosomal translocation leads to the formation of the oncogenic fusion protein NPM-ALK. This fusion protein is constitutively active and drives tumor cell proliferation and survival through the activation of several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and RAS/ERK pathways.[4][5] NVP-TAE684 binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in cell-based assays. | Degradation of NVP-TAE684 stock solution. | - Prepare a fresh stock solution from solid compound. - Ensure proper storage of stock solutions (-80°C for long-term). - Avoid repeated freeze-thaw cycles by using aliquots. |
| Improper dilution or precipitation in media. | - Visually inspect for precipitation after dilution in aqueous media. - Consider using a different solvent system or a lower final concentration if solubility is an issue. | |
| Inconsistent results between experiments. | Variability in the age or handling of NVP-TAE684 solutions. | - Use freshly prepared dilutions for each experiment. - Standardize the protocol for solution preparation and handling. |
| Photodegradation during experimental setup. | - Minimize exposure of solutions to light, especially for extended incubation periods. Use amber-colored tubes or cover plates with foil. | |
| Appearance of unknown peaks in HPLC analysis. | Degradation of NVP-TAE684. | - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Adjust storage and handling procedures to improve stability. |
Experimental Protocols
Protocol 1: Preparation of NVP-TAE684 Stock Solution
-
Weighing: Accurately weigh the desired amount of NVP-TAE684 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC Method (General Guideline)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to separate the intact NVP-TAE684 from its potential degradation products.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength where NVP-TAE684 has significant absorbance (e.g., around 260 nm or 310 nm, to be determined by UV-Vis spectrophotometry).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Prepare Solutions: Prepare solutions of NVP-TAE684 in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 60°C for 24 hours.
-
Photodegradation: Expose the solution to a light source (e.g., a photostability chamber) according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method. Compare the chromatograms to that of an unstressed control solution to identify degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Visualizations
Caption: NVP-TAE684 inhibits the NPM-ALK signaling pathway.
Caption: Workflow for NVP-TAE684 stability and degradation analysis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. The pathobiology of the oncogenic tyrosine kinase NPM-ALK: a brief update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dl.edi-info.ir [dl.edi-info.ir]
- 3. pnas.org [pnas.org]
- 4. Sensitivity Analysis of the NPM-ALK Signalling Network Reveals Important Pathways for Anaplastic Large Cell Lymphoma Combination Therapy | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
interpreting unexpected results with NVP-TAE 684
Welcome to the technical support center for NVP-TAE684. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this potent and selective ALK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NVP-TAE684?
NVP-TAE684 is a highly potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] It functions by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][5] This ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[1][2][4]
Q2: What are the expected cellular effects of NVP-TAE684 treatment in ALK-positive cells?
In ALK-positive cell lines, NVP-TAE684 treatment is expected to:
-
Inhibit cell proliferation and survival with low nanomolar IC50 values.[1][2][3][4]
-
Induce a rapid and sustained decrease in the phosphorylation of ALK.[2]
-
Suppress the phosphorylation of downstream signaling proteins such as STAT3, AKT, and ERK.[2][3][6]
-
Induce cell cycle arrest, typically in the G1 or G2/M phase, depending on the cell line.[2][6]
Troubleshooting Unexpected Results
Issue 1: Sub-optimal Inhibition or Lack of Efficacy in Known ALK-Positive Cells
Q: I'm using NVP-TAE684 on an ALK-positive cell line, but I'm not observing the expected level of growth inhibition or apoptosis. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Action: Verify the purity and concentration of your NVP-TAE684 stock. Ensure proper storage conditions (-20°C) to prevent degradation.[7] Prepare fresh dilutions for each experiment.
-
Rationale: NVP-TAE684 is a potent inhibitor, and even minor inaccuracies in concentration can significantly impact results.
-
-
Acquired Resistance:
-
Action: If you are working with a cell line that has been cultured for an extended period in the presence of the inhibitor, consider the possibility of acquired resistance. Sequence the ALK kinase domain to check for mutations.[8]
-
Rationale: Mutations in the ALK kinase domain, such as L1196Q and I1171N, have been shown to confer resistance to crizotinib and may also affect sensitivity to NVP-TAE684.[8]
-
-
Cell Line Specific Sensitivity:
-
Action: Review the literature for reported IC50 values of NVP-TAE684 in your specific cell line. It's possible your cell line is inherently less sensitive.
-
Rationale: As shown in the table below, IC50 values can vary between different cell lines.
-
Summary of NVP-TAE684 IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-5 | [2] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-5 | [2] |
| Ba/F3 | Pro-B Cell Line | NPM-ALK | 3 | [3] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | ~2.7 (mutant) | [9] |
| HCC78 | Non-Small Cell Lung Cancer | SDC4-ROS1 | 12.3 | [10] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | ALK | 290 | [6][11] |
| BxPC-3 | Pancreatic Adenocarcinoma | ALK | 250 | [6][11] |
| AsPC-1 | Pancreatic Adenocarcinoma | ALK | 850 | [6][11] |
Experimental Workflow for Investigating Sub-optimal Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. NVP-TAE684 - LKT Labs [lktlabs.com]
- 8. Crizotinib-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
NVP-TAE684 Cytotoxicity in Non-ALK Expressing Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxic effects of NVP-TAE684 in cell lines that do not express the Anaplastic Lymphoma Kinase (ALK) protein. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate accurate and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: Is NVP-TAE684 expected to be cytotoxic in cell lines that do not express ALK?
A1: While NVP-TAE684 is a highly potent and selective inhibitor of ALK, it can exhibit cytotoxic effects in non-ALK expressing cells, though generally at significantly higher concentrations than those required for ALK-positive cells.[1] The IC50 values in ALK-negative cells are typically in the micromolar range, whereas for ALK-positive cells, they are in the low nanomolar range.[1]
Q2: What are the potential mechanisms of NVP-TAE684 cytotoxicity in non-ALK expressing cells?
A2: The cytotoxicity in ALK-negative cells is likely due to off-target inhibition of other kinases. Studies have suggested that NVP-TAE684 can inhibit other kinases such as c-Fes and LRRK2.[2] Additionally, in some cancer types like pancreatic adenocarcinoma, off-target effects on aurora kinase have been proposed as a mechanism for the observed anti-proliferative effects.[3]
Q3: How does the cytotoxicity of NVP-TAE684 in non-ALK cells manifest?
A3: In non-ALK expressing cancer cells, such as pancreatic adenocarcinoma cell lines, NVP-TAE684 has been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis.[3] This leads to a reduction in cell viability and proliferation.
Q4: Can NVP-TAE684 affect drug transporters in non-ALK expressing cells?
A4: Yes, NVP-TAE684 has been reported to inhibit the function of ABCG2 and ABCB1 drug transporters. This can lead to increased intracellular concentrations of other chemotherapeutic agents, potentially enhancing their cytotoxic effects when used in combination.
Quantitative Data Summary
The following tables summarize the reported IC50 values of NVP-TAE684 in various non-ALK expressing cell lines.
Table 1: IC50 Values of NVP-TAE684 in Pancreatic Adenocarcinoma Cell Lines (ALK-Negative) [3]
| Cell Line | IC50 (µM) |
| AsPC-1 | 0.85 ± 0.005 |
| Panc-1 | 0.81 ± 0.01 |
| MIA PaCa-2 | 0.29 ± 0.002 |
| Capan-1 | 0.86 ± 0.012 |
| CFPAC-1 | 0.44 ± 0.007 |
| Colo-357 | 0.66 ± 0.009 |
| BxPC-3 | 0.25 ± 0.006 |
Table 2: IC50 Values of NVP-TAE684 in Ba/F3 Cells Transformed with Various Non-ALK Tyrosine Kinases [1]
| Transformed Kinase | IC50 Range (µM) |
| Various (35 kinases) | 0.5 - 3 |
Signaling Pathways
The cytotoxicity of NVP-TAE684 in non-ALK expressing cells can be attributed to the inhibition of off-target kinases, leading to the induction of apoptosis and cell cycle arrest.
Putative Off-Target Kinase Signaling Leading to Apoptosis
Caption: Off-target inhibition of kinases like Aurora Kinase, LRRK2, and c-Fes by NVP-TAE684 can induce apoptosis.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxicity of NVP-TAE684 using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for assessing cell viability with the MTT assay.
-
Cell Seeding: Seed your non-ALK expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of NVP-TAE684 in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform serial dilutions.
-
Cell Treatment: Remove the overnight culture medium from the cells and add the different concentrations of NVP-TAE684. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest NVP-TAE684 treatment.
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis in cells treated with NVP-TAE684 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for detecting apoptosis using Annexin V staining.
-
Cell Treatment: Seed cells and treat with the desired concentrations of NVP-TAE684 for the appropriate duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Troubleshooting Guide
Issue: High variability between replicate wells in MTT assay.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Issue: Low signal or no dose-response in MTT assay.
-
Possible Cause: Cell density is too low or too high. The concentration range of NVP-TAE684 is not appropriate for the cell line. Insufficient incubation time.
-
Solution: Optimize cell seeding density for your specific cell line. Test a wider range of NVP-TAE684 concentrations. Extend the incubation period.
Issue: High background in Annexin V staining of control cells.
-
Possible Cause: Harsh cell handling during harvesting (e.g., over-trypsinization) causing membrane damage. Cells were overgrown before the experiment.
-
Solution: Use a gentle cell detachment method. Ensure cells are in the logarithmic growth phase and not confluent when starting the experiment.
Issue: All cells are PI-positive in Annexin V assay.
-
Possible Cause: The concentration of NVP-TAE684 is too high, causing rapid necrosis instead of apoptosis. The incubation time is too long.
-
Solution: Use a lower concentration range of NVP-TAE684. Perform a time-course experiment to identify the optimal incubation time for observing apoptosis.
References
Technical Support Center: Overcoming NVP-TAE684 Resistance
Welcome to the technical support center for researchers encountering resistance to the anaplastic lymphoma kinase (ALK) inhibitor, NVP-TAE684. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you investigate and overcome resistance in your cell line models.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to NVP-TAE684 resistance.
Q1: My ALK-positive cell line is showing reduced sensitivity to NVP-TAE684. What are the potential causes?
A1: Resistance to NVP-TAE684, and other ALK inhibitors, typically arises from two main mechanisms:
-
On-Target (ALK-Dependent) Mechanisms: These involve genetic changes to the ALK gene itself.
-
Secondary Mutations: The most common cause is the acquisition of new mutations within the ALK kinase domain that prevent the drug from binding effectively. A well-known example in the context of first-generation ALK inhibitors is the L1196M "gatekeeper" mutation.[1][2] While NVP-TAE684 can overcome some mutations resistant to other inhibitors, novel mutations can still confer resistance to it.
-
Gene Amplification: The cancer cells may produce multiple copies of the ALK fusion gene, leading to such high levels of the ALK protein that the inhibitor can no longer suppress its activity effectively.[3]
-
-
Off-Target (ALK-Independent) Mechanisms: These are "bypass pathways" where the cell activates other signaling pathways to survive, making it less dependent on ALK signaling.[4]
-
EGFR Activation: A frequently observed mechanism is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5][6] This can occur through overexpression of EGFR ligands like TGFα or through acquired EGFR mutations.[5][7] The activated EGFR can then sustain downstream signaling through pathways like PI3K/AKT and MAPK/ERK, even when ALK is inhibited.[4][6]
-
SRC Kinase Activation: Activation of the SRC signaling pathway has also been identified as a potential bypass mechanism.[8]
-
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A systematic approach is required to pinpoint the resistance mechanism:
-
Sequence the ALK Kinase Domain: Perform Sanger or next-generation sequencing on cDNA from your resistant cells to check for secondary mutations in the ALK kinase domain. Compare this to the parental, sensitive cell line.
-
Assess ALK Gene Copy Number: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine if the ALK fusion gene is amplified in resistant cells compared to sensitive cells.
-
Profile Receptor Tyrosine Kinase (RTK) Activation: Use a phospho-RTK array to screen for the activation of alternative kinases. This can quickly identify bypass pathways like activated EGFR, MET, or others.
-
Analyze Downstream Signaling: Perform western blotting to check the phosphorylation status of key signaling molecules (p-ALK, p-EGFR, p-AKT, p-ERK, p-STAT3) in both sensitive and resistant cells, with and without NVP-TAE684 treatment. If downstream pathways like AKT and ERK remain active in resistant cells despite ALK inhibition, it strongly suggests a bypass track is engaged.[1]
Q3: What strategies can I use in the lab to overcome NVP-TAE684 resistance?
A3: Based on the identified mechanism, you can employ several strategies:
-
For On-Target (ALK) Mutations:
-
Switch to a Structurally Different ALK Inhibitor: A second- or third-generation ALK inhibitor may be effective against a specific mutation that confers resistance to NVP-TAE684. For example, NVP-TAE684 and AP26113 have been shown to overcome crizotinib resistance caused by the L1196M mutation.[1][3]
-
HSP90 Inhibition: The ALK fusion protein requires the chaperone protein HSP90 for its stability. Using an HSP90 inhibitor (e.g., 17-AAG) can lead to the degradation of the ALK protein, including mutated forms, and can be an effective strategy.[1]
-
-
For Bypass Pathway Activation:
-
Combination Therapy: The most effective strategy is to simultaneously inhibit both ALK and the activated bypass pathway.[4] For example, if you detect EGFR activation, combine NVP-TAE684 with an EGFR inhibitor such as erlotinib, gefitinib, or afatinib.[7] This dual inhibition is often synergistic and can restore sensitivity.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on NVP-TAE684, providing a reference for expected inhibitor concentrations and effects.
Table 1: IC₅₀ Values of NVP-TAE684 in Various Cell Lines
| Cell Line | Cancer Type | ALK Status | NVP-TAE684 IC₅₀ (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | ~3 nM | [9] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | ~5 nM | [9] |
| Ba/F3 | Murine Pro-B Cell Line | NPM-ALK Positive | ~2-5 nM | [9] |
| Ba/F3 EML4-ALK | Murine Pro-B Cell Line | EML4-ALK Native | 1.2 nM | [1] |
| Ba/F3 EML4-ALK | Murine Pro-B Cell Line | EML4-ALK L1196M | 2.7 nM | [1] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | Not specified | 290 nM (0.29 µM) | [10][11] |
| BxPC-3 | Pancreatic Adenocarcinoma | Not specified | 250 nM (0.25 µM) | [10][11] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Positive | Highly Sensitive (<200 nM) | [1] |
| H3122 CR | Crizotinib-Resistant NSCLC | EML4-ALK (L1196M) | Highly Sensitive (<200 nM) | [1] |
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by NVP-TAE684
This table shows how non-toxic concentrations of NVP-TAE684 can re-sensitize cells that are resistant to chemotherapy due to the overexpression of the ABCG2 drug efflux pump.[12][13]
| Cell Line | Chemotherapeutic Agent | IC₅₀ (µM) without NVP-TAE684 | IC₅₀ (µM) with 0.5 µM NVP-TAE684 | Resistance Fold Reversal | Reference |
| NCI-H460/MX20 | Mitoxantrone | 2.83 ± 0.15 | 0.19 ± 0.03 | ~14.9-fold | [12] |
| HEK293/ABCG2 | Doxorubicin | 5.24 ± 0.21 | 0.31 ± 0.05 | ~16.9-fold | [12] |
| HEK293/ABCG2 | Topotecan | 4.75 ± 0.19 | 0.25 ± 0.02 | ~19.0-fold | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of NVP-TAE684 and to calculate IC₅₀ values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14][15][16] The amount of formazan produced is proportional to the number of living cells.[16]
Materials:
-
96-well flat-bottom plates
-
MTT solution: 5 mg/mL in sterile PBS.[15] Filter sterilize.
-
Solubilization Solution: DMSO or a solution of SDS in HCl (e.g., 10% SDS in 0.01 M HCl).[17]
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of NVP-TAE684 (and/or other inhibitors) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[17]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.[15]
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol is used to analyze the activation state of ALK and downstream signaling pathways.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To detect phosphorylated proteins, special care must be taken to prevent dephosphorylation during sample preparation.[18][19][20]
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[20]
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[19][20]
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS. Lyse the cells on ice using ice-cold lysis buffer containing fresh phosphatase and protease inhibitors.[19][20]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins.[18][20]
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18][20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as recommended by the manufacturer) overnight at 4°C with gentle agitation.[20][21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[18] Analyze both the phosphorylated and total protein levels to determine the relative phosphorylation.
Protocol 3: Immunoprecipitation (IP) for In Vitro Kinase Assay
This protocol is used to isolate a specific kinase (e.g., ALK, EGFR) and then test its activity on a substrate.
Principle: An antibody against the target kinase is used to pull it out of a cell lysate. The isolated kinase, attached to beads, is then incubated with a substrate and ATP to measure its enzymatic activity.[22][23]
Materials:
-
Non-denaturing Lysis Buffer with protease/phosphatase inhibitors.[24]
-
Primary antibody for immunoprecipitation (e.g., anti-ALK).
-
Protein A/G agarose or magnetic beads.[24]
-
Kinase Assay Buffer (e.g., containing MgCl₂ and DTT).[25]
-
ATP (can be radiolabeled [γ-³²P]ATP for traditional assays or "cold" ATP for detection by phospho-specific antibodies).
-
Kinase substrate (e.g., a recombinant substrate protein or peptide).
Procedure:
-
Prepare Cell Lysate: Lyse cells using a non-denaturing lysis buffer to preserve kinase activity.[25] Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate (containing 0.5-1.0 mg of protein) with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.[25]
-
Capture Immune Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-kinase complex.[24][25]
-
Washing: Pellet the beads by centrifugation and wash them multiple times. First, wash with lysis buffer to remove unbound proteins, then wash with kinase assay buffer to equilibrate the complex for the reaction.[23][25]
-
Kinase Reaction: Resuspend the final bead pellet in kinase assay buffer. Add the specific substrate and ATP to start the reaction.[23]
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.[23]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the sample.
-
Analysis: Analyze the reaction products by SDS-PAGE and subsequent western blotting with a phospho-specific antibody against the substrate to detect its phosphorylation.
Visualizations: Pathways and Workflows
Diagram 1: ALK Signaling and Resistance Pathways
Caption: ALK signaling and the EGFR bypass mechanism for NVP-TAE684 resistance.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: A logical workflow for identifying and overcoming NVP-TAE684 resistance.
References
- 1. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic strategies to overcome EGFR mutations as acquired resistance mechanism in ALK-rearranged non-small-cell lung cancer: Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Src signaling mediates acquired resistance to ALK inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Reversal Effect of ALK Inhibitor NVP-TAE684 on ABCG2-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 20. researchgate.net [researchgate.net]
- 21. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 22. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. IP-Kinase Assay [bio-protocol.org]
- 24. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 25. med.upenn.edu [med.upenn.edu]
Technical Support Center: NVP-TAE684 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NVP-TAE684 in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is NVP-TAE684 and what is its mechanism of action?
NVP-TAE684 is a potent and highly selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] It functions by competitively binding to the ATP-binding site of the ALK kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[2] Inhibition of ALK leads to the suppression of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[3][4]
Q2: Which signaling pathways are affected by NVP-TAE684?
NVP-TAE684 has been shown to inhibit the phosphorylation of ALK and its downstream effectors, including:
-
STAT3 and STAT5: Key transcription factors involved in cell survival and proliferation.[3]
-
PI3K/Akt: A critical pathway for cell growth, survival, and metabolism.
-
RAS/RAF/MAPK: A central pathway that regulates cell proliferation and differentiation.[3]
By blocking these pathways, NVP-TAE684 effectively halts the oncogenic signals driving the growth of ALK-dependent tumors.[3]
Q3: Has toxicity been observed with NVP-TAE684 in animal models?
In preclinical efficacy studies using mouse models of anaplastic large-cell lymphoma, NVP-TAE684 administered at doses of 3, 5, and 10 mg/kg daily by oral gavage was reported to be well-tolerated, with no observable signs of compound-related toxicity.[3] However, it is important to note that these studies were primarily focused on anti-tumor efficacy, and comprehensive toxicology studies may not be publicly available. Researchers should always conduct their own dose-finding and toxicity assessments for their specific animal model and experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Adverse Events or Toxicity
While published reports at therapeutic doses up to 10 mg/kg in mice indicate good tolerability, it is crucial to monitor animals for any signs of toxicity, especially when using higher doses, different formulations, or other animal models.
Possible Causes and Solutions:
-
Dose is too high: The maximum tolerated dose (MTD) can vary between different animal strains and species.
-
Recommendation: Perform a dose-escalation study to determine the MTD in your specific model. Start with a low dose and gradually increase it while closely monitoring for adverse effects.
-
-
Formulation issues: Poor solubility or stability of the formulation can lead to inconsistent dosing and potential toxicity.
-
Recommendation: Ensure the formulation is prepared fresh daily and is homogenous. A common formulation is 10% 1-methyl-2-pyrrolidinone (NMP) and 90% polyethylene glycol 300 (PEG300).[3]
-
-
Off-target effects: Although highly selective for ALK, NVP-TAE684 may have off-target activities at higher concentrations. For instance, off-target inhibition of aurora kinase has been suggested.[5]
-
Recommendation: If toxicity is observed, consider reducing the dose or frequency of administration. Correlate any observed toxicities with pharmacokinetic data to understand the exposure levels.
-
General Monitoring Protocol for Toxicity:
| Parameter | Frequency | Notes |
| Body Weight | Daily for the first week, then twice weekly | A weight loss of >15-20% is a common endpoint. |
| Clinical Signs | Daily | Observe for changes in posture, activity, grooming, and signs of pain or distress. |
| Food and Water Intake | Daily | A significant decrease can be an early indicator of toxicity. |
| Complete Blood Count (CBC) | Baseline and at study termination | Monitor for signs of myelosuppression. |
| Serum Chemistry | Baseline and at study termination | Assess liver and kidney function (e.g., ALT, AST, BUN, creatinine). |
| Histopathology | At study termination | Examine major organs for any treatment-related changes. |
Issue 2: Lack of Efficacy at Previously Reported Doses
If the expected anti-tumor effect is not observed, consider the following factors:
Possible Causes and Solutions:
-
Incorrect Animal Model: Ensure that the tumor model is indeed driven by an ALK fusion protein. The efficacy of NVP-TAE684 is dependent on the presence of an activated ALK kinase.
-
Recommendation: Confirm the ALK status of your cell line or xenograft model by Western blot for phosphorylated ALK, immunohistochemistry, or genetic analysis.
-
-
Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) can lead to suboptimal drug exposure.
-
Recommendation: Conduct a pilot pharmacokinetic study to determine the plasma and tumor concentrations of NVP-TAE684 in your animal model.
-
-
Drug Formulation and Administration: Improper formulation or administration can lead to reduced bioavailability.
-
Recommendation: Adhere strictly to the formulation protocol. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Experimental Protocols
In Vivo Efficacy and Toxicity Assessment Workflow
Protocol for NVP-TAE684 Formulation and Administration
This protocol is based on methodology reported in preclinical studies.[3]
Materials:
-
NVP-TAE684 powder
-
1-methyl-2-pyrrolidinone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
-
Preparation of Vehicle: Prepare the vehicle solution by mixing 10% NMP and 90% PEG300 by volume. For example, to prepare 1 ml of vehicle, mix 100 µl of NMP and 900 µl of PEG300.
-
Drug Formulation:
-
Calculate the required amount of NVP-TAE684 based on the desired dose and the number of animals to be treated.
-
Weigh the NVP-TAE684 powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of NMP to dissolve the powder completely. Vortex thoroughly.
-
Add the remaining volume of PEG300 to reach the final desired concentration.
-
Vortex the solution vigorously until it is clear and homogenous. Gentle warming or brief sonication may aid in dissolution.
-
-
Administration:
-
Administer the formulation to mice via oral gavage at the desired dose (e.g., 10 mg/kg).
-
The volume of administration should be based on the animal's body weight (typically 5-10 ml/kg).
-
Prepare the formulation fresh daily before administration.
-
Quantitative Data Summary
The following table summarizes the in vivo studies that reported a lack of toxicity for NVP-TAE684 at the tested doses.
| Animal Model | Cell Line | Treatment Dose | Administration Route | Duration | Reported Toxicity | Reference |
| Fox Chase SCID Beige Mice | Karpas-299 | 3, 5, 10 mg/kg | Oral gavage, daily | 3 weeks | No signs of compound- or disease-related toxicity | [3] |
| Fox Chase SCID Beige Mice | Ba/F3 NPM-ALK | 10 mg/kg | Oral gavage, daily | 2 weeks | Appeared healthy, no signs of toxicity | [3] |
Disclaimer: This information is intended for research purposes only. The absence of reported toxicity in specific efficacy studies does not preclude the possibility of adverse effects under different experimental conditions. Researchers should exercise due diligence and conduct appropriate safety assessments for their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
A Preclinical Head-to-Head: NVP-TAE 684 vs. Crizotinib in ALK-Mutant NSCLC
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical profiles of NVP-TAE 684 and crizotinib, two small-molecule inhibitors of anaplastic lymphoma kinase (ALK) in the context of ALK-rearranged non-small cell lung cancer (NSCLC).
Crizotinib was a first-in-class ALK inhibitor that demonstrated significant clinical benefit for patients with ALK-positive NSCLC.[1][2][3][4] However, the majority of patients eventually develop resistance to the therapy.[1][5][6][7] This spurred the development of next-generation ALK inhibitors, with this compound being a notable preclinical compound investigated for its potential to overcome crizotinib resistance. This guide synthesizes preclinical data to offer a comparative analysis of their efficacy, particularly against resistance mutations, and outlines the experimental methodologies used in these evaluations.
Mechanism of Action
Both crizotinib and this compound are ATP-competitive tyrosine kinase inhibitors that target the ALK fusion protein.[2][8][9][10][11] In ALK-rearranged NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with a partner gene, most commonly EML4.[8][9] This results in the constitutive activation of the ALK kinase domain, driving downstream signaling pathways that promote cell proliferation and survival, including the PI3K-AKT and MEK-ERK pathways.[5][12] By binding to the ATP-binding pocket of the ALK kinase domain, both inhibitors block its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[2][8][10][11]
Crizotinib is also a potent inhibitor of c-MET and ROS1 receptor tyrosine kinases.[1][2][3][8][9] this compound, while highly selective for ALK, also shows some activity against the insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF1R) at higher concentrations.[11]
In Vitro Efficacy and Resistance Profiles
Preclinical studies have demonstrated that this compound is a highly potent ALK inhibitor, often exhibiting lower IC50 values than crizotinib against wild-type ALK.[10][11][13] More significantly, this compound has shown efficacy against several crizotinib-resistant ALK mutations.
| Compound | Cell Line | ALK Status | IC50 (nM) | Reference |
| This compound | ALCL-derived | NPM-ALK | 2 - 10 | [10][11] |
| Ba/F3 | EML4-ALK (WT) | 1.2 | [14] | |
| Ba/F3 | EML4-ALK L1196M | 2.7 | [14] | |
| H2228 | EML4-ALK | 13 | [13] | |
| H3122 CR | EML4-ALK L1196M | Potent Inhibition | [14] | |
| K299CR06 | NPM-ALK L1196Q | <20 | [15] | |
| Crizotinib | H3122 | EML4-ALK (WT) | Sensitive | [14] |
| H3122 CR | EML4-ALK L1196M | >1 µM | [5] | |
| ALK-expressing cells | ALK | 150 | [16] |
Table 1: Comparative In Vitro Efficacy (IC50) of this compound and Crizotinib. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and crizotinib against various ALK-driven cell lines, including those with wild-type (WT) ALK and acquired resistance mutations.
The gatekeeper mutation L1196M is a common mechanism of acquired resistance to crizotinib.[5][14] this compound has demonstrated the ability to inhibit the L1196M mutant, albeit with slightly reduced potency compared to wild-type EML4-ALK.[5][14] Studies have also shown its activity against other mutations such as L1196Q and S1206Y.[5][15][17] However, this compound was found to be less potent against the G1202R and 1151Tins mutations.[5]
In Vivo Efficacy
In vivo studies in mouse xenograft models have corroborated the in vitro findings. This compound has been shown to suppress tumor growth and induce regression of ALK-positive tumors, including those resistant to crizotinib.[10][11][14][18]
| Compound | Model | ALK Status | Outcome | Reference |
| This compound | Karpas-299 Lymphoma | NPM-ALK | Induced regression of established tumors | [10][11] |
| H3122 CR Xenograft | EML4-ALK L1196M | Overcame crizotinib resistance | [14] | |
| EML4-ALK L1196M Mouse Model | EML4-ALK L1196M | Complete tumor regression | [18] | |
| Crizotinib | EML4-ALK Mouse Model | EML4-ALK (WT) | Significant tumor reduction | [18] |
Table 2: Comparative In Vivo Efficacy of this compound and Crizotinib. This table highlights the in vivo anti-tumor activity of this compound and crizotinib in preclinical models of ALK-driven cancers.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the ALK signaling pathway and the mechanisms by which tumor cells develop resistance to crizotinib.
References
- 1. ALK and crizotinib: after the honeymoon…what else? Resistance mechanisms and new therapies to overcome it - Rolfo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Outcomes of ALK positive lung cancer patients treated with crizotinib or second-generation ALK inhibitor: a monoinstitutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crizotinib-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
NVP-TAE684 in Combination Therapy: A Comparative Guide for Researchers
An in-depth analysis of the synergistic potential of the anaplastic lymphoma kinase (ALK) inhibitor, NVP-TAE684, with various chemotherapy agents in preclinical cancer models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance of NVP-TAE684 in combination therapies, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Executive Summary
NVP-TAE684, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), has demonstrated significant promise in preclinical studies, not only as a monotherapy but also as a powerful synergistic partner with conventional chemotherapy agents. This guide consolidates findings from key research to highlight the efficacy of NVP-TAE684 in combination regimens for various cancers, including those exhibiting multidrug resistance. The primary mechanisms of synergy involve the reversal of drug efflux mediated by ABC transporters and the enhancement of cytotoxic effects through complementary pathway inhibition.
Reversing Multidrug Resistance
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters. NVP-TAE684 has been shown to effectively reverse MDR mediated by the ABCG2 transporter, thereby sensitizing cancer cells to co-administered chemotherapeutic drugs.
Quantitative Data: Reversal of ABCG2-Mediated MDR
The following table summarizes the in vitro efficacy of NVP-TAE684 in combination with known ABCG2 substrates in resistant cancer cell lines. The data demonstrates a significant reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapy agents in the presence of non-toxic concentrations of NVP-TAE684.
| Cell Line | Chemotherapy Agent | IC50 (Chemotherapy Alone) | IC50 (Chemotherapy + 0.5 µM NVP-TAE684) | Fold Reversal |
| NCI-H460/MX20 | Mitoxantrone | 2.81 ± 0.24 µM | 0.12 ± 0.02 µM | 23.4 |
| SN-38 | 0.42 ± 0.05 µM | 0.03 ± 0.01 µM | 14.0 | |
| Topotecan | 3.15 ± 0.31 µM | 0.25 ± 0.04 µM | 12.6 | |
| HEK293/ABCG2 | Mitoxantrone | 1.98 ± 0.17 µM | 0.09 ± 0.01 µM | 22.0 |
| SN-38 | 0.31 ± 0.04 µM | 0.02 ± 0.005 µM | 15.5 | |
| Topotecan | 2.46 ± 0.22 µM | 0.18 ± 0.03 µM | 13.7 |
Data compiled from a study on the reversal effect of NVP-TAE684 on ABCG2-overexpressing cancer cells.[1]
Experimental Protocol: MTT Assay for Cell Viability
The cell viability and reversal of MDR were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Parental and drug-resistant cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with serial dilutions of the chemotherapeutic agent, either alone or in combination with a non-toxic concentration of NVP-TAE684 (e.g., 0.5 µM).
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using appropriate software.
Signaling Pathway: NVP-TAE684 Inhibition of ABCG2-Mediated Drug Efflux
Caption: NVP-TAE684 inhibits the ABCG2 transporter, preventing drug efflux.
Synergistic Cytotoxicity in Pancreatic Adenocarcinoma
In pancreatic adenocarcinoma models, NVP-TAE684 has been shown to act synergistically with the standard-of-care chemotherapeutic agent, gemcitabine. This combination leads to enhanced cell death compared to either agent alone.
Quantitative Data: Enhanced Apoptosis with Combination Therapy
The combination of NVP-TAE684 and gemcitabine resulted in a significant increase in apoptosis, as measured by caspase-3/7 activity.
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| MIA PaCa-2 | NVP-TAE684 (1 µM) | 1.8 ± 0.2 |
| Gemcitabine (100 nM) | 2.5 ± 0.3 | |
| Combination | 4.5 ± 0.4 | |
| Colo-357 | NVP-TAE684 (1 µM) | 1.6 ± 0.1 |
| Gemcitabine (100 nM) | 2.2 ± 0.2 | |
| Combination | 3.9 ± 0.3 |
Data from a study on the synergistic effects of NVP-TAE684 and gemcitabine in pancreatic adenocarcinoma cells.[2]
Experimental Protocol: Caspase-3/7 Activity Assay
Apoptosis was quantified by measuring the activity of executioner caspases 3 and 7.
-
Cell Treatment: MIA PaCa-2 and Colo-357 cells were seeded in 96-well plates and treated with NVP-TAE684, gemcitabine, or the combination for 24 hours.
-
Reagent Addition: A luminogenic substrate for caspase-3/7 was added to each well according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Incubation: The plates were incubated at room temperature for 1 hour to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Luminescence Measurement: Luminescence was measured using a plate-reading luminometer.
-
Data Analysis: The fold change in caspase activity was calculated relative to untreated control cells.
Signaling Pathway: Dual Inhibition Leading to Apoptosis
Caption: NVP-TAE684 and Gemcitabine induce apoptosis via distinct pathways.
Overcoming Resistance to ALK Inhibitors
NVP-TAE684 has demonstrated efficacy in non-small cell lung cancer (NSCLC) models that have acquired resistance to the first-generation ALK inhibitor, crizotinib. This is particularly relevant for patients who develop resistance mutations, such as the L1196M "gatekeeper" mutation.
Quantitative Data: Efficacy in Crizotinib-Resistant Cells
The following table shows the potent activity of NVP-TAE684 against both crizotinib-sensitive and crizotinib-resistant NSCLC cell lines.
| Cell Line | ALK Status | IC50 (Crizotinib) | IC50 (NVP-TAE684) |
| H3122 (Parental) | EML4-ALK | 9 nM | 2.7 nM |
| H3122 CR (Resistant) | EML4-ALK (L1196M) | >1000 nM | 1.2 nM |
Data from a study on overcoming crizotinib resistance in NSCLC.[3]
Experimental Protocol: Cell Viability Assay
Cell viability was assessed using a luminescent-based assay.
-
Cell Seeding: H3122 parental and crizotinib-resistant (CR) cells were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with increasing concentrations of crizotinib or NVP-TAE684 for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence Measurement: Luminescence was read on a microplate luminometer.
-
Data Analysis: IC50 values were determined from dose-response curves.
Workflow Diagram: Overcoming Acquired Resistance
Caption: NVP-TAE684 is a viable second-line therapy after crizotinib resistance.
General ALK Signaling Inhibition
NVP-TAE684 exerts its anticancer effects by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.
Signaling Pathway: NVP-TAE684 Inhibition of ALK and Downstream Effectors
Caption: NVP-TAE684 blocks multiple downstream pathways by inhibiting ALK.
Conclusion
The preclinical data strongly support the continued investigation of NVP-TAE684 in combination with other chemotherapy agents. Its ability to reverse multidrug resistance and its synergistic cytotoxic effects in various cancer models highlight its potential to improve treatment outcomes. Further clinical trials are warranted to translate these promising preclinical findings into effective therapeutic strategies for patients.
References
- 1. Reversal Effect of ALK Inhibitor NVP-TAE684 on ABCG2-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
NVP-TAE684: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor NVP-TAE684, focusing on its cross-reactivity profile against various kinases. The information is intended to assist researchers in designing experiments, interpreting results, and furthering the development of targeted therapies.
Introduction
NVP-TAE684 is a potent and highly selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, becomes a key oncogenic driver in several cancers, most notably anaplastic large-cell lymphoma (ALCL) and a subset of non-small cell lung cancers (NSCLC).[1][2][4][5] NVP-TAE684 exerts its therapeutic effect by blocking the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1]
While NVP-TAE684 is renowned for its high affinity for ALK, understanding its interactions with other kinases is critical for a complete assessment of its biological activity and potential off-target effects. This guide presents quantitative data on its inhibitory activity against a panel of kinases, details the experimental protocols used to obtain this data, and illustrates the key signaling pathways involved.
Data Presentation: Kinase Inhibition Profile of NVP-TAE684
The following table summarizes the in vitro inhibitory activity of NVP-TAE684 against its primary target, ALK, and a selection of other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| NPM-ALK | 2 - 10 | Cell-based | [1][2][3][4][5] |
| Ba/F3 NPM-ALK | 3 | Cell-based | [2] |
| InsR | ≈10–20 | In vitro | [1] |
| IGF1R | ≈10–20 | In vitro | [1] |
| InsR | >1000 | Cell-based | [1] |
| Various Tyrosine Kinases (Panel of 35) | 500 - 3000 | Cell-based | [1] |
| LRRK2 | 7.8 | Not Specified | [5] |
Note: A significant discrepancy is observed for the Insulin Receptor (InsR) between in vitro and cellular assays. NVP-TAE684 demonstrates potent inhibition of the recombinant InsR enzyme but is approximately 100-fold less effective at inhibiting InsR signaling in a cellular context.[1][2] This highlights the importance of cellular assays in determining physiologically relevant inhibitor selectivity. Against a broader panel of 35 tyrosine kinases, NVP-TAE684 required 100- to 1,000-fold higher concentrations to achieve inhibition compared to its primary target, ALK.[1]
Signaling Pathways
NVP-TAE684 effectively inhibits the phosphorylation of NPM-ALK and its downstream signaling effectors, leading to cell cycle arrest and apoptosis.[1][2][5] The primary signaling cascades affected by ALK activity include the JAK/STAT, PI3K/AKT, and RAS/RAF/MEK/ERK pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitor activity. Below are representative protocols for key experiments used to characterize the cross-reactivity of NVP-TAE684.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a representative method for determining the in vitro IC50 of an inhibitor against a purified kinase.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a serial dilution of NVP-TAE684 in DMSO.
-
Dilute the purified kinase (e.g., ALK, InsR) and the corresponding biotinylated peptide substrate in kinase reaction buffer.
-
-
Assay Plate Setup:
-
Add the diluted NVP-TAE684 or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add the kinase/substrate mixture to each well.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665).
-
Incubate the plate in the dark to allow for the development of the detection signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the ratio of the emission signals at 665 nm and 620 nm.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (Luciferase-Based ATP Assay)
This protocol outlines a method to determine the effect of NVP-TAE684 on the proliferation of cancer cell lines.
Protocol Steps:
-
Cell Seeding:
-
Seed cancer cells (e.g., Karpas-299, SU-DHL-1) in a 96-well white, clear-bottom plate at a predetermined optimal density.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of NVP-TAE684 in cell culture medium.
-
Add the diluted compound or vehicle control (DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase-based ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Lyse the cells by shaking the plate for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Normalize the luminescence values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blotting for Downstream Signaling Analysis
This protocol is used to assess the effect of NVP-TAE684 on the phosphorylation status of ALK and its downstream signaling proteins.
Protocol Steps:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of NVP-TAE684 for a specified duration (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total ALK, STAT3, STAT5, AKT, and ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
NVP-TAE684: A Second-Generation ALK Inhibitor Overcoming Crizotinib Resistance
A comparative guide for researchers on the efficacy of NVP-TAE684 in overcoming crizotinib-resistant anaplastic lymphoma kinase (ALK) mutations in non-small cell lung cancer (NSCLC).
Crizotinib, a first-generation ALK tyrosine kinase inhibitor (TKI), has shown significant clinical benefit in patients with ALK-rearranged NSCLC. However, the majority of patients eventually develop resistance, frequently driven by secondary mutations in the ALK kinase domain.[1][2][3][4] This guide provides a comparative analysis of NVP-TAE684, a potent second-generation ALK inhibitor, and its efficacy against crizotinib-resistant mutations, supported by experimental data.
Comparative Efficacy Against Crizotinib-Resistant Mutations
NVP-TAE684 has demonstrated significant potency against various crizotinib-resistant ALK mutations, most notably the gatekeeper mutation L1196M, which sterically hinders crizotinib binding.[1][2] Experimental data consistently shows that NVP-TAE684 can effectively inhibit the proliferation of cancer cells harboring this and other resistance mutations.
In Vitro Cellular Proliferation Assays
The half-maximal inhibitory concentration (IC50) values from cell viability assays are critical in determining the efficacy of a drug. The following table summarizes the IC50 values for NVP-TAE684 and crizotinib against cell lines expressing wild-type EML4-ALK and various crizotinib-resistant mutations.
| Cell Line/Mutation | Inhibitor | IC50 (nM) | Fold Change in Resistance (vs. WT) | Reference |
| Ba/F3 EML4-ALK WT | NVP-TAE684 | 1.2 | - | [1] |
| Crizotinib | ~30 | - | [2] | |
| Ba/F3 EML4-ALK L1196M | NVP-TAE684 | 2.7 | 2.25 | [1] |
| Crizotinib | >1000 | >33 | [2][5] | |
| Ba/F3 EML4-ALK G1202R | NVP-TAE684 | Substantially less potent | - | [5] |
| Crizotinib | High-level resistance | - | [5] | |
| Ba/F3 EML4-ALK 1151Tins | NVP-TAE684 | Substantially less potent | - | [5] |
| Crizotinib | High-level resistance | - | [5] | |
| H3122 (EML4-ALK) | NVP-TAE684 | Highly sensitive | - | [1][2] |
| Crizotinib | Highly sensitive | - | [2] | |
| H3122 CR (L1196M) | NVP-TAE684 | Highly sensitive | - | [1][2] |
| Crizotinib | >1000 | - | [2] | |
| Karpas-299 (NPM-ALK) | NVP-TAE684 | 2-5 | - | [6] |
| K299CR06 (L1196Q) | NVP-TAE684 | <20 (13-fold higher than parental) | 13 | [7] |
| Crizotinib | Resistant | - | [7] | |
| SUPM2CR03 (I1171N) | NVP-TAE684 | Cross-resistant | - | [8] |
| Crizotinib | Resistant | - | [8] |
Note: IC50 values can vary between different studies and experimental conditions. "Substantially less potent" indicates a significant decrease in activity without a specific IC50 value provided in the source.
Inhibition of ALK Phosphorylation
Western blot analysis is a key method to assess the direct inhibitory effect of TKIs on their target. NVP-TAE684 has been shown to potently suppress the autophosphorylation of ALK and its downstream signaling proteins in crizotinib-resistant cells.
In H3122 crizotinib-resistant (CR) cells, which harbor the L1196M mutation, treatment with NVP-TAE684 effectively suppressed the phosphorylation of ALK, as well as downstream effectors such as AKT and ERK.[1][2] This indicates that NVP-TAE684 can overcome the resistance mechanism at a biochemical level, leading to the induction of apoptosis in these cells.[1][2]
In Vivo Antitumor Activity
The efficacy of NVP-TAE684 has also been demonstrated in preclinical in vivo models. In xenograft models using H3122 CR cells, NVP-TAE684 treatment resulted in significant tumor regression, whereas crizotinib was ineffectual.[1][2] Similarly, in mouse models of lung adenocarcinoma driven by crizotinib-insensitive EML4-ALK L1196M or F1174L, NVP-TAE684 demonstrated significant antitumor activity.[9]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of NVP-TAE684 and crizotinib.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells (e.g., Ba/F3 expressing ALK variants, H3122, H3122 CR) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of NVP-TAE684 or crizotinib. Include a DMSO-treated control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO-treated control wells and plot the results as a percentage of cell viability versus drug concentration. Calculate the IC50 values using a non-linear regression model.[1]
Western Blot Analysis
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of NVP-TAE684 or crizotinib for a specified time (e.g., 6 hours).[2] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or α-tubulin, to ensure equal protein loading.[10]
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., H3122 CR) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer NVP-TAE684 or crizotinib to the respective treatment groups via oral gavage at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the average tumor volume for each group over time to assess the antitumor efficacy of the treatments. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or western blotting.[11]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for evaluating the efficacy of ALK inhibitors.
Caption: ALK signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor efficacy testing.
Conclusion
The available data strongly indicates that NVP-TAE684 is a potent second-generation ALK inhibitor that can effectively overcome resistance to crizotinib mediated by the L1196M gatekeeper mutation and other secondary mutations. Its ability to inhibit ALK phosphorylation and downstream signaling pathways in resistant cell lines translates to significant antitumor activity in vivo. However, it is important to note that not all resistance mutations confer sensitivity to NVP-TAE684, as demonstrated by the cross-resistance of the I1171N mutation.[8] These findings underscore the importance of molecular profiling of resistant tumors to guide the selection of appropriate second-line therapies. NVP-TAE684 represents a valuable tool for researchers studying ALK-driven cancers and a promising therapeutic strategy for patients who have developed resistance to crizotinib.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activating ALK mutations found in neuroblastoma are inhibited by Crizotinib and NVP-TAE684 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of NVP-TAE684 with Other Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NVP-TAE684, a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), has demonstrated significant anti-tumor activity in various preclinical models. While effective as a monotherapy in ALK-driven malignancies, recent research has highlighted the potential for synergistic anti-cancer effects when NVP-TAE684 is combined with other therapeutic agents. This guide provides a comparative overview of the synergistic effects of NVP-TAE684 with other inhibitors, supported by experimental data, to inform future research and drug development strategies.
Comparison of Synergistic Combinations
The following tables summarize the quantitative data from studies investigating the synergistic effects of NVP-TAE684 in combination with other anti-cancer agents.
Table 1: Synergistic Effect of NVP-TAE684 with Gemcitabine in Pancreatic Adenocarcinoma
| Cell Line | IC50 of NVP-TAE684 (µM) | Combination Effect | Downstream Signaling Inhibition | Reference |
| MIA PaCa-2 | 0.29 ± 0.002 | Synergistically inhibited cellular proliferation and increased apoptosis (caspase-3/7 activity).[1][2] | Inhibition of ALK, AKT (S473), and ERK1/2 (Y202/T204) phosphorylation.[1][2] | [1][2] |
| Colo-357 | 0.66 ± 0.009 | Synergistically inhibited cellular proliferation and increased apoptosis (caspase-3/7 activity).[1][2] | Inhibition of ALK, AKT (S473), and ERK1/2 (Y202/T204) phosphorylation.[1][2] | [1][2] |
| AsPC-1 | 0.85 ± 0.005 | Synergistically inhibited cellular proliferation.[1] | Not explicitly stated. | [1] |
| BxPC-3 | 0.25 ± 0.006 | Synergistically inhibited cellular proliferation.[1] | Not explicitly stated. | [1] |
Table 2: Reversal of Multidrug Resistance by NVP-TAE684 in Osteosarcoma
This table focuses on the ability of NVP-TAE684 to reverse resistance to common chemotherapeutic agents by inhibiting P-glycoprotein (PGP1). While not a direct measure of synergy in drug-sensitive cells, it demonstrates a cooperative effect.
| Cell Line | Chemotherapeutic Agent | Effect of Combination with NVP-TAE684 | Reference |
| U2OSR2 (MDR) | Doxorubicin, Paclitaxel, Docetaxel, Vincristine | Significantly reversed chemoresistance.[3][4] | [3][4] |
| KHOSR2 (MDR) | Doxorubicin, Paclitaxel, Docetaxel, Vincristine | Significantly reversed chemoresistance.[3][4] | [3][4] |
Table 3: Synergistic Effect of NVP-TAE684 with Radiotherapy in Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Treatment | Effect | Reference |
| H3122 (EML4-ALK) | NVP-TAE684 (40 nM) + Radiotherapy (4 Gy) | Significantly reduced cell proliferation by 56% compared to radiotherapy alone.[5] | [5] |
| H3122 (EML4-ALK) | NVP-TAE684 + Radiotherapy | 3-fold enhancement of apoptotic activity compared to NVP-TAE684 alone.[6] | [6] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of NVP-TAE684 with other inhibitors are rooted in the complex interplay of cellular signaling pathways. NVP-TAE684 primarily targets the ALK tyrosine kinase, which, when constitutively active due to genetic alterations, drives tumor cell proliferation and survival through downstream pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.
By combining NVP-TAE684 with inhibitors that target parallel or downstream components of these pathways, a more comprehensive blockade of pro-tumorigenic signaling can be achieved. For instance, the synergy with gemcitabine, a cytotoxic agent, is enhanced because NVP-TAE684-mediated inhibition of the PI3K/AKT and MEK/ERK pathways sensitizes cancer cells to gemcitabine-induced apoptosis.[1][2]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the synergistic effects of NVP-TAE684.
Cell Viability and Proliferation Assays
A common method to assess the effect of drug combinations on cell growth is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.[3]
-
Drug Treatment: Cells are treated with various concentrations of NVP-TAE684, the other inhibitor, and their combination in a constant ratio.
-
Incubation: The treated cells are incubated for a defined period, typically 72-96 hours.[3]
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.
Apoptosis Assays
To quantify apoptosis, methods such as caspase-3/7 activity assays or Annexin V staining followed by flow cytometry are frequently employed.
Caspase-3/7 Activity Assay Protocol Outline:
-
Cell Treatment: Cells are treated with the single agents and their combination for a specified duration (e.g., 24-48 hours).[1][2]
-
Lysis and Reagent Addition: Cells are lysed, and a luminogenic substrate for activated caspase-3 and -7 is added.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
Western Blot Analysis
Western blotting is used to determine the effect of drug combinations on the phosphorylation status and expression levels of key signaling proteins.
Protocol Outline:
-
Cell Lysis: Treated cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ALK, phospho-AKT, phospho-ERK) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Quantification of Synergy: The Chou-Talalay Method
The synergistic, additive, or antagonistic effect of a drug combination can be quantitatively determined using the Combination Index (CI) calculated by the Chou-Talalay method.[7]
CI Values Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The calculation is based on the dose-effect curves of the individual drugs and their combination. Software such as CompuSyn or CalcuSyn can be used to automate these calculations and generate Fa-CI plots (Fraction affected vs. Combination Index) and isobolograms.[7][8]
Conclusion
The combination of NVP-TAE684 with other anti-cancer agents represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The synergistic effects observed with gemcitabine in pancreatic cancer and the ability to reverse multidrug resistance in osteosarcoma highlight the potential of these combination therapies. Furthermore, the synergy with radiotherapy in NSCLC suggests a broader applicability of NVP-TAE684 in multimodal cancer treatment. Further research is warranted to explore other synergistic combinations, elucidate the underlying molecular mechanisms, and translate these preclinical findings into clinical applications. The use of robust methodologies, such as the Chou-Talalay method for quantifying synergy, will be crucial in identifying the most effective combination strategies for specific cancer types.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. NVP‐TAE684 reverses multidrug resistance (MDR) in human osteosarcoma by inhibiting P‐glycoprotein (PGP1) function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVP-TAE684 reverses multidrug resistance (MDR) in human osteosarcoma by inhibiting P-glycoprotein (PGP1) function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogene addiction and radiation oncology: effect of radiotherapy with photons and carbon ions in ALK-EML4 translocated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Confirming ALK Inhibition with Phospho-Specific Antibodies After NVP-TAE684 Treatment: A Comparative Guide
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2][3] The development of ALK inhibitors has significantly improved outcomes for patients with ALK-positive malignancies. NVP-TAE684 is a highly potent and selective small-molecule inhibitor of ALK.[4][5] This guide provides a comparative overview of methods to confirm ALK inhibition by NVP-TAE684 using phospho-specific antibodies, supported by experimental data and protocols.
ALK Signaling Pathways
Constitutive activation of ALK fusion proteins leads to the activation of a complex network of downstream signaling pathways that are crucial for cell proliferation, survival, and cell cycle progression.[1] The primary signaling cascades activated by oncogenic ALK include:
-
RAS/ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.[2][6]
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[1][6][7]
-
JAK/STAT Pathway: Involved in cell survival and proliferation.[6][7]
These pathways are often upregulated in cancer cells with ALK aberrations, making them key targets for therapeutic intervention.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
NVP-TAE684: A Comparative Guide for Studying ALK Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NVP-TAE684 with other commonly used anaplastic lymphoma kinase (ALK) inhibitors, offering a valuable resource for researchers studying ALK biology and developing novel therapeutics. NVP-TAE684 is a potent and selective small-molecule inhibitor of ALK, a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[1][2][3] This guide presents a comparative analysis of NVP-TAE684 against other well-established ALK inhibitors such as Crizotinib, Ceritinib, and Alectinib, focusing on their biochemical potency, cellular activity, selectivity, and resistance profiles.
Comparative Analysis of ALK Inhibitors
The following tables summarize the quantitative data for NVP-TAE684 and its alternatives, providing a clear comparison of their performance in various assays.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)
This table compares the half-maximal inhibitory concentration (IC50) of NVP-TAE684, Crizotinib, Ceritinib, and Alectinib against wild-type ALK and other selected kinases. Lower IC50 values indicate greater potency.
| Kinase | NVP-TAE684 (nM) | Crizotinib (nM) | Ceritinib (nM) | Alectinib (nM) |
| ALK | 2-10 [1][2][3][4] | 5-25 [5] | 0.2 [6] | 1.9 [7] |
| MET | - | Potent inhibitor[8] | - | - |
| ROS1 | - | Potent inhibitor | - | - |
| IGF-1R | - | - | 8[6] | - |
| InsR | >1000 | - | 7[6] | - |
| FLT3 | 3 | - | 60[6] | - |
| Tie2 | 12 | - | - | - |
Table 2: Cellular Activity in ALK-Dependent Cancer Cell Lines (IC50 in nM)
This table showcases the effectiveness of the inhibitors in suppressing the proliferation of cancer cell lines driven by ALK fusions.
| Cell Line | ALK Fusion | NVP-TAE684 (nM) | Crizotinib (nM) | Ceritinib (nM) | Alectinib (nM) |
| Karpas-299 | NPM-ALK | 2-5[4] | - | 22.8 | 3 |
| SU-DHL-1 | NPM-ALK | 2-5[4] | - | - | - |
| H3122 | EML4-ALK | - | - | - | - |
| H2228 | EML4-ALK | - | - | - | - |
Table 3: Activity Against Common ALK Resistance Mutations (IC50 in nM)
Acquired resistance is a major challenge in ALK-targeted therapy. This table compares the inhibitory activity of the compounds against cell lines expressing common ALK resistance mutations.
| ALK Mutation | NVP-TAE684 (nM) | Crizotinib (nM) | Ceritinib (nM) | Alectinib (nM) |
| L1196M | Sensitive | Resistant | Active | Active[9] |
| C1156Y | - | - | - | Active |
| G1269A | - | Resistant | Active | Active |
| F1174L | - | - | Resistant | Active |
| G1202R | - | Resistant | Resistant | Resistant |
Note: "Sensitive" and "Resistant" are indicated where specific IC50 values were not available in the search results. The G1202R mutation is known to confer broad resistance to many ALK inhibitors.[10][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the design and execution of comparative studies.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of ALK inhibitors on the viability of cancer cells.
Materials:
-
96-well cell culture plates
-
ALK-positive cancer cell lines (e.g., Karpas-299, SU-DHL-1)
-
Complete cell culture medium
-
ALK inhibitors (NVP-TAE684 and others)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of the ALK inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to measure the direct inhibitory effect of the compounds on ALK kinase activity.
Materials:
-
Recombinant human ALK protein
-
ALK substrate (e.g., a generic tyrosine kinase substrate or a specific peptide)
-
ALK inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
ATP
-
Kinase buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the ALK inhibitors in kinase buffer.
-
In a white-walled plate, set up the kinase reaction by adding the kinase buffer, recombinant ALK enzyme, and the diluted inhibitor or vehicle control.
-
Initiate the reaction by adding the ALK substrate and ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value for each inhibitor.
Western Blot Analysis of ALK Phosphorylation
This protocol is used to assess the inhibition of ALK autophosphorylation and the phosphorylation of its downstream signaling proteins in cells.
Materials:
-
ALK-positive cancer cell lines
-
ALK inhibitors
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of ALK inhibitors for a specified time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.
Visualizations
The following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for comparing ALK inhibitors.
Caption: Simplified ALK signaling pathway leading to cell proliferation, survival, and differentiation.
Caption: A typical experimental workflow for the in vitro comparison of ALK kinase inhibitors.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. - OAK Open Access Archive [oak.novartis.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alectinib: a selective, next-generation ALK inhibitor for treatment of ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of NVP-TAE684's Anti-Cancer Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NVP-TAE684's anti-cancer effects with other anaplastic lymphoma kinase (ALK) inhibitors, supported by experimental data from independent validation studies.
NVP-TAE684 is a potent and selective small-molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2] Constitutive ALK activation, often driven by chromosomal translocations resulting in fusion proteins like NPM-ALK, is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3][4] NVP-TAE684 exerts its anti-cancer effects by blocking the kinase activity of ALK, leading to the inhibition of downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.[2][5] This guide synthesizes data from multiple independent studies to provide a comprehensive overview of NVP-TAE684's efficacy, selectivity, and mechanism of action, alongside a comparison with other clinically relevant ALK inhibitors.
Comparative Efficacy of NVP-TAE684
NVP-TAE684 has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring ALK fusions. Independent studies have validated its efficacy, with IC50 values in the low nanomolar range.
Table 1: In Vitro Anti-proliferative Activity of NVP-TAE684 in ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | ALK Fusion | Reported IC50 (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-5 |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-5 |
| Ba/F3 | Pro-B Cell Line (Engineered) | NPM-ALK | 3 |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | ~1.2[6] |
| AsPC-1 | Pancreatic Adenocarcinoma | Not specified | 0.85 ± 0.005 µM |
| Panc-1 | Pancreatic Adenocarcinoma | Not specified | 0.81 ± 0.01 µM |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | Not specified | 0.29 ± 0.002 µM |
| Capan-1 | Pancreatic Adenocarcinoma | Not specified | 0.86 ± 0.012 µM |
| CFPAC-1 | Pancreatic Adenocarcinoma | Not specified | 0.44 ± 0.007 µM |
| Colo-357 | Pancreatic Adenocarcinoma | Not specified | 0.66 ± 0.009 µM |
| BxPC-3 | Pancreatic Adenocarcinoma | Not specified | 0.25 ± 0.006 µM |
Kinase Selectivity Profile
NVP-TAE684 exhibits a high degree of selectivity for ALK over other kinases, a crucial factor in minimizing off-target effects. However, at higher concentrations, some cross-reactivity has been observed.
Table 2: Kinase Selectivity of NVP-TAE684
| Kinase | IC50 (nM) |
| ALK | 3[2] |
| InsR | ~10-20 (in vitro)[1] |
| Flt3 | 3 (biochemical) / 554 (cellular)[1] |
| Tie2 | 12 (biochemical) / >1000 (cellular)[1] |
Comparison with Other ALK Inhibitors
While direct head-to-head clinical trial data is unavailable for the preclinical compound NVP-TAE684 against approved ALK inhibitors, preclinical studies provide valuable comparative insights, particularly in the context of resistance mutations.
Table 3: Comparative Activity of ALK Inhibitors Against Resistance Mutations
| ALK Mutation | NVP-TAE684 Sensitivity | Crizotinib Sensitivity | Other Inhibitor Sensitivity |
| L1196M (Gatekeeper) | Sensitive (four-fold less than wild-type)[7] | Resistant | Sensitive to Ceritinib, Alectinib, Brigatinib, Lorlatinib |
| G1269A | Not specified | Resistant | Sensitive to second and third-generation inhibitors |
| G1202R | Substantially less potent[7] | Resistant | Sensitive to Lorlatinib |
| 1151Tins | Substantially less potent[7] | Not specified | Not specified |
| S1206Y | Sensitive (four-fold less than wild-type)[7] | Not specified | Not specified |
| L1198P | Resistant[8] | Resistant[8] | Not specified |
| D1203N | Resistant[8] | Resistant[8] | Not specified |
Second and third-generation ALK inhibitors like alectinib, brigatinib, and lorlatinib have demonstrated superior efficacy and central nervous system (CNS) penetration compared to the first-generation inhibitor, crizotinib.[9][10] These newer agents are also effective against a broader range of ALK resistance mutations.[11]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of NVP-TAE684's mechanism of action and the experimental approaches used for its validation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: ALK Signaling Pathway and Inhibition by NVP-TAE684.
Caption: Experimental Workflow for NVP-TAE684 Evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[12]
-
Cell Seeding: Seed ALK-positive cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Drug Treatment: Treat the cells with serial dilutions of NVP-TAE684 or other ALK inhibitors for a specified period (e.g., 72 hours).[4] Include a vehicle-only control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14] The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blot Analysis for ALK Signaling
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status, providing insights into the activation of signaling pathways.[15]
-
Cell Lysis: Treat ALK-positive cells with NVP-TAE684 for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.[17]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[17]
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total ALK, phosphorylated ALK (p-ALK), and downstream signaling proteins like total and phosphorylated AKT, STAT3, and ERK. Incubate overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[17]
In Vivo Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are used to evaluate the anti-tumor efficacy of compounds in a living organism.[18]
-
Cell Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., Karpas-299) into the flank of immunocompromised mice (e.g., nude or SCID mice).[19]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer NVP-TAE684 (e.g., by oral gavage) or a vehicle control daily for a specified period.[20]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry (IHC) to assess protein expression and phosphorylation in the tumor tissue.[21]
Conclusion
Independent validation studies confirm that NVP-TAE684 is a highly potent and selective inhibitor of ALK with significant anti-cancer activity in preclinical models of ALK-driven malignancies. Its efficacy against certain crizotinib-resistant mutations highlights its potential as a second-generation ALK inhibitor. However, the emergence of resistance to NVP-TAE684 underscores the need for the continued development of novel ALK inhibitors and combination strategies. This guide provides a foundational resource for researchers to compare NVP-TAE684 with other ALK inhibitors and to design further investigations into its therapeutic potential.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
- 18. ichorlifesciences.com [ichorlifesciences.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. YAP1 mediates survival of ALK-rearranged lung cancer cells treated with alectinib via pro-apoptotic protein regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NVP-TAE684: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for NVP-TAE684, a potent anaplastic lymphoma kinase (ALK) inhibitor. Due to the limited availability of specific disposal protocols for NVP-TAE684, the following procedures are based on the guidelines for Ceritinib, a structurally and functionally similar ALK inhibitor.
It is critical to treat NVP-TAE684 as a potentially hazardous chemical and manage its waste accordingly. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
Disposal Protocol for NVP-TAE684
Researchers must follow a systematic approach to the disposal of NVP-TAE684 and any associated contaminated materials. This includes unused or expired compounds, solutions, and labware that has come into contact with the chemical.
Step 1: Personal Protective Equipment (PPE)
Before handling NVP-TAE684 for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired NVP-TAE684 powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing NVP-TAE684 should be collected in a labeled, leak-proof container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and flasks that have been in contact with NVP-TAE684 should be collected in a designated, lined container for solid chemical waste.
Step 3: Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "NVP-TAE684"
-
The primary hazards associated with the chemical (e.g., "Harmful if swallowed," "Toxic to aquatic life").
-
The date of waste accumulation.
Step 4: Storage
Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
Step 5: Final Disposal
Arrange for the collection and disposal of the NVP-TAE684 waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of NVP-TAE684 down the drain or in the regular trash.[1][2][3][4]
Summary of Disposal and Safety Information
The following table summarizes key information derived from the Safety Data Sheet (SDS) for the analogous compound, Ceritinib, which should be considered when handling and disposing of NVP-TAE684.
| Parameter | Guideline | Source |
| Hazard Classification | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [1] |
| Primary Disposal Route | Approved waste disposal plant. | [1][2][4] |
| Environmental Precautions | Avoid release to the environment. Collect spillage. | [1] |
| Container for Disposal | Suitable and closed containers. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of NVP-TAE684.
Caption: Decision workflow for the proper disposal of NVP-TAE684.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
